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Core Science & Biosynthesis

Foundational

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: Structural Profiling, Physicochemical Properties, and Synthetic Methodologies

Executive Summary In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that can engage in multifaceted interactions within biological targets. 5-(Hydroxymethyl)-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that can engage in multifaceted interactions within biological targets. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (CAS: 53292-72-1)[1] is a highly versatile heterocyclic building block. Characterized by a pyridine ring conjugated to an imidazole core and functionalized with a hydroxymethyl group, this compound serves as a critical pharmacophore in the development of kinase inhibitors, cytochrome P450 (CYP) modulators (such as thromboxane A2 synthase inhibitors), and advanced pharmaceutical intermediates.

This technical guide provides an in-depth analysis of its physicochemical properties, structural tautomerism, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Structural and Physicochemical Profile

The molecular architecture of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole dictates its behavior in both synthetic environments and biological assays. The molecule possesses three distinct functional domains, each contributing to its overall reactivity and binding affinity.

StructuralDomains Molecule 5-(Hydroxymethyl)- 2-(3-pyridyl)imidazole Pyridine 3-Pyridyl Ring (H-Bond Acceptor / pi-pi stacking) Molecule->Pyridine Imidazole Imidazole Core (Metal Coordination / Tautomerism) Molecule->Imidazole Hydroxymethyl Hydroxymethyl Group (H-Bond Donor & Acceptor) Molecule->Hydroxymethyl

Fig 1: Structural domains of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and their functional roles.

Quantitative Physicochemical Data

To facilitate integration into computational drug discovery pipelines, the core physicochemical properties are summarized below. The Topological Polar Surface Area (TPSA) of ~66.7 Ų makes it highly permeable, falling well within the Lipinski Rule of 5 parameters for oral bioavailability.

PropertyValue
IUPAC Name (2-(pyridin-3-yl)-1H-imidazol-5-yl)methanol
CAS Registry Number 53292-72-1[1]
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Topological Polar Surface Area (TPSA) ~66.7 Ų
Hydrogen Bond Donors 2 (Imidazole NH, Hydroxyl OH)
Hydrogen Bond Acceptors 3 (Pyridine N, Imidazole N, Hydroxyl O)
Rotatable Bonds 2
Annular Tautomerism

A critical factor in the characterization of this compound is the annular tautomerism inherent to the 1H-imidazole ring. In solution, the proton rapidly exchanges between the N1 and N3 positions. Consequently, 5-(hydroxymethyl)-2-(3-pyridyl)imidazole is in rapid chemical equilibrium with 4-(hydroxymethyl)-2-(3-pyridyl)imidazole . When analyzing the 1 H NMR spectrum at room temperature, the C4/C5 imidazole proton often appears as a time-averaged broad singlet rather than a sharply defined peak, a phenomenon that must not be misinterpreted as an impurity.

Pharmacological Significance

The pyridine-imidazole scaffold is a recurring motif in drugs targeting metalloenzymes. The spatial arrangement of the nitrogen atoms allows the molecule to act as a bidentate or bridging ligand. For instance, in CYP450 enzymes (such as Thromboxane Synthase), the unprotonated sp2 nitrogen of the imidazole or pyridine ring directly coordinates with the Fe(II)/Fe(III) ion of the catalytic heme porphyrin. Simultaneously, the hydroxymethyl group serves as a critical vector for establishing hydrogen-bonding networks with surrounding amino acid residues, locking the inhibitor into the active site.

Pharmacophore Target Enzyme Active Site (e.g., Heme) Pyridine Pyridine N (H-Bond Acceptor) Pyridine->Target Dipole Imidazole Imidazole N (Metal Coordination) Imidazole->Target Fe Binding Hydroxyl Hydroxyl Group (H-Bond Donor) Hydroxyl->Target H-Bond

Fig 2: Pharmacophore interaction model of the pyridine-imidazole scaffold within an active site.

Synthetic Methodologies

While the classical Debus-Radziszewski multicomponent condensation[2],[3] (utilizing a dicarbonyl, an aldehyde, and ammonia) is widely used to construct substituted imidazoles, it often suffers from harsh conditions and complex purification profiles when synthesizing asymmetric 4,5-substituted derivatives.

Experimental Workflow: NaBH4 Reduction

This protocol leverages Sodium Borohydride (NaBH 4​ ) in a protic solvent. The causality behind this specific reagent selection is twofold: NaBH 4​ is chemoselective for aldehydes over the heterocyclic rings, and the use of methanol stabilizes the transition state of the hydride transfer, significantly accelerating the reaction kinetics.

Workflow Step1 1. Starting Material 2-(3-Pyridyl)-1H-imidazole-4-carbaldehyde Step2 2. Reduction NaBH4 in Methanol (0°C to RT) Step1->Step2 Step3 3. Quench & Extraction H2O / EtOAc Step2->Step3 Step4 4. Purification Flash Chromatography (DCM:MeOH) Step3->Step4 Step5 5. Pure Product 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Step4->Step5

Fig 3: Step-by-step synthesis workflow via sodium borohydride reduction of the aldehyde precursor.

Step-by-Step Protocol
  • Reaction Setup: Suspend 2-(3-pyridyl)-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Methanol acts as a protic solvent to facilitate the hydride transfer. Cooling to 0 °C controls the exothermic release of hydrogen gas upon the addition of the hydride, preventing thermal runaway and minimizing the competitive reaction between NaBH 4​ and the solvent.

  • Hydride Addition: Add NaBH 4​ (1.5 eq) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of distilled water.

    • Causality: Water neutralizes any unreacted NaBH 4​ and hydrolyzes the intermediate borate complex, liberating the free alcohol.

  • Extraction: Evaporate the majority of the methanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to DCM/Methanol (9:1) containing 1% Triethylamine (Et 3​ N).

    • Causality: The inherent basicity of the pyridine and imidazole nitrogens causes severe tailing on standard silica gel. The addition of 1% Et 3​ N neutralizes the acidic silanol groups on the silica, ensuring sharp elution bands and high recovery.

Self-Validating Analytical Checks

A robust protocol must be self-validating. To confirm the success of this transformation without immediate LC-MS access, utilize the following orthogonal checks:

  • TLC Monitoring: Using DCM:MeOH (9:1) as the eluent, the starting aldehyde will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP), yielding an orange spot. Upon complete conversion, the product spot will be strictly 2,4-DNP negative but will remain strongly UV-active at 254 nm.

  • 1 H NMR Validation (DMSO-d 6​ ): The reaction is deemed successful by the complete disappearance of the characteristic, highly deshielded aldehyde proton singlet at ~9.9 ppm. Success is positively confirmed by the emergence of a doublet at ~4.5 ppm (representing the new -CH 2​

    • protons) and a triplet at ~5.2 ppm (the hydroxyl -OH proton), which will collapse into a singlet upon D 2​ O exchange.

References

  • Chemsrc. "5-(Hydroxymethyl)-2-(3-pyridyl)imidazole | CAS#:53292-72-1". Source: Chemsrc. URL: [Link]

  • MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches". Source: MDPI. URL: [Link]

  • AccelaChem. "2-(3-Pyridyl)imidazole-4-carbaldehyde". Source: AccelaChem. URL: [Link]

  • Wikipedia. "Debus–Radziszewski imidazole synthesis". Source: Wikipedia. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Biological Pathways of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Foreword The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its unique electronic and structural properties allow f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its unique electronic and structural properties allow for a diverse range of biological activities. This guide focuses on a specific, yet promising, member of this class: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding its constituent chemical motifs—the imidazole ring, the pyridyl group, and the hydroxymethyl substituent—to elucidate its probable mechanisms of action within biological pathways. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and a framework for future investigation.

Introduction to 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: A Molecule of Therapeutic Potential

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a hydroxymethyl group at the 5-position and a pyridyl group at the 2-position. The imidazole core is a five-membered aromatic ring containing two nitrogen atoms, which imparts it with amphoteric properties, allowing it to act as both a weak acid and a weak base.[1][2] This characteristic is crucial for its interaction with biological targets. The pyridyl group, a six-membered aromatic heterocycle with one nitrogen atom, and the hydroxymethyl group, a primary alcohol, introduce additional functionalities that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The hydroxymethyl group, in particular, can enhance water solubility and provide a key site for hydrogen bonding interactions with biological macromolecules, a feature known to be important for the activity of some therapeutic agents.[3] The strategic placement of these substituents on the imidazole scaffold suggests a high potential for targeted biological activity.

Proposed Mechanisms of Action: A Synthesis of Evidence

Based on the known biological activities of structurally related imidazole and pyridine derivatives, we can postulate several plausible mechanisms of action for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. These are likely to fall into three main categories: anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity: Targeting Key Mediators

Derivatives of 2-(pyridinyl)benzimidazoles have demonstrated anti-inflammatory properties.[4] Furthermore, various imidazole-containing compounds have been shown to possess anti-inflammatory and analgesic effects.[5][6] A likely mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Proposed Pathway: Inhibition of Cyclooxygenase (COX)

The diaryl pharmacophore is a known feature of many selective COX-2 inhibitors.[7] While 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole does not strictly contain two aryl rings, the pyridyl and imidazole rings can mimic this arrangement. The nitrogen atoms in both rings could coordinate with residues in the active site of COX enzymes, while the hydroxymethyl group could form hydrogen bonds, leading to inhibition.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Target_Compound->COX_Enzyme Inhibition

Caption: Proposed COX inhibition pathway by 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Anticancer Activity: A Multi-pronged Approach

The imidazole scaffold is present in numerous anticancer agents.[8][9] Research on related compounds suggests that 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole could exert its anticancer effects through several mechanisms, including enzyme inhibition and interaction with DNA.

2.2.1. Proposed Pathway: Kinase Inhibition

Many imidazole derivatives have been developed as kinase inhibitors.[10] For instance, some fused imidazole derivatives act as inhibitors of the PI3K/Akt pathway.[11] The pyridyl-imidazole core of our target compound could potentially bind to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The hydroxymethyl group could form crucial hydrogen bonds with the hinge region of the kinase domain.

Kinase_Inhibition Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream_Signaling Phosphorylation ATP ATP ATP->EGFR Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Target_Compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Target_Compound->EGFR Inhibition

Caption: Hypothesized EGFR kinase inhibition by 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

2.2.2. Proposed Pathway: DNA Intercalation and Damage

Certain metal complexes of pyridine-benzimidazole derivatives have been shown to interact with and cleave DNA, leading to apoptosis.[12][13] While our target compound is not a metal complex, the planar aromatic systems of the imidazole and pyridine rings could allow it to intercalate between DNA base pairs. Furthermore, some nitroimidazoles can cause DNA damage upon reductive activation.[14] While our compound is not a nitroimidazole, the potential for redox activity at the imidazole ring could lead to the generation of reactive species that damage DNA.

Antimicrobial Activity

A significant body of research points to the antimicrobial potential of imidazole derivatives.[1][15] The proposed mechanisms often involve the disruption of microbial cell wall synthesis or protein synthesis.[15] For fungal pathogens, a common mechanism for imidazole antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, a series of in vitro and in vivo experiments are necessary.

Synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

The synthesis of the target compound is the first critical step. Based on literature for similar compounds, a plausible synthetic route is the condensation of 3-pyridinecarboxaldehyde with dihydroxyacetone in the presence of ammonia and a copper salt catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde and dihydroxyacetone dimer in a suitable solvent such as aqueous ethanol.

  • Addition of Reagents: Add an aqueous solution of ammonium hydroxide, followed by a catalytic amount of copper(II) acetate monohydrate.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Protocol for COX Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes and a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, pre-incubate the enzymes with varying concentrations of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole or a known inhibitor (e.g., indomethacin) for a defined period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of each COX isoform.

Cell-Based Assays for Anticancer Activity

Protocol for MTT Assay to Determine Cytotoxicity:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

DNA Interaction Studies

Protocol for DNA Intercalation Assay (Ethidium Bromide Displacement):

  • Preparation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr) in a suitable buffer.

  • Fluorescence Measurement: Measure the initial fluorescence of the ct-DNA-EtBr complex.

  • Titration: Titrate the complex with increasing concentrations of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

  • Fluorescence Quenching: Record the fluorescence emission spectra after each addition. A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode.

  • Data Analysis: Analyze the quenching data to determine the binding constant.

Quantitative Data Summary

As specific experimental data for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is not yet widely published, the following table presents hypothetical data based on the activities of structurally similar compounds found in the literature to serve as a benchmark for future studies.

Biological Activity Assay Target Metric Hypothetical Value for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Reference Compound (Example) Reference Value
Anti-inflammatory COX InhibitionCOX-2IC505 - 20 µMCelecoxib~0.1 µM
Anticancer CytotoxicityMCF-7 cellsIC501 - 10 µMDoxorubicin~0.5 µM
Anticancer Kinase InhibitionEGFRIC500.5 - 5 µMGefitinib~0.03 µM
Antimicrobial MIC AssayS. aureusMIC8 - 32 µg/mLCiprofloxacin~0.5 µg/mL

Conclusion and Future Directions

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a molecule with significant therapeutic potential, stemming from the well-established biological activities of its constituent chemical moieties. This guide has synthesized the available evidence to propose plausible mechanisms of action in key biological pathways, including anti-inflammatory, anticancer, and antimicrobial activities. The provided experimental protocols offer a clear roadmap for the validation of these hypotheses.

Future research should focus on the systematic evaluation of this compound's efficacy and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the hydroxymethyl and pyridyl groups, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be essential to translate the promising in vitro findings into potential clinical applications. The exploration of this and related imidazole derivatives holds great promise for the development of novel therapeutics to address unmet medical needs.

References

  • Bendgude, R. D., & Kondawar, M. S. (n.d.).
  • (n.d.). Imidazoles as potential anticancer agents. PMC.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • Tsukamoto, G., Yoshino, K., Kohno, T., Ohtaka, H., Kagaya, H., & Ito, K. (n.d.). 2-Substituted azole derivatives. 1. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles.
  • (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • (n.d.).
  • (2020, July 8). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry (RSC Publishing).
  • (n.d.).
  • (n.d.).
  • (2025, April 29). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.
  • (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • (n.d.).
  • (2017, January 15).
  • (2022, August 21).
  • (n.d.).
  • (n.d.). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. MedChemComm (RSC Publishing).
  • (n.d.). DNA/protein interaction and cytotoxic activity of imidazole terpyridine derived Cu(ii)/Zn(ii) metal complexes. Dalton Transactions (RSC Publishing).
  • (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers.
  • (n.d.).
  • (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
  • (2020, April 22).
  • (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences.
  • (n.d.). Inhibition of gastric H+, K+-ATPase by 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyrid ine, SPI-447. PubMed.
  • (n.d.). Synthesis of platelet aggregation inhibitor - 5-hydroxymethyl-3-(3-pyridyl)isoxazole with chromogenic tracer.
  • (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. PMC.
  • (n.d.). Determination of the Imidazole inhibition mechanism in the mutant...
  • (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. IJPPR.

Sources

Foundational

In Vitro Metabolic Stability Profiling of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: A Mechanistic Guide

Executive Summary The compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (5-HPI) represents a highly functionalized pharmacophore frequently encountered in kinase inhibitors, thromboxane synthase inhibitors, and CYP450 mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (5-HPI) represents a highly functionalized pharmacophore frequently encountered in kinase inhibitors, thromboxane synthase inhibitors, and CYP450 modulators. Evaluating its in vitro metabolic stability requires a nuanced approach because its structural triad—a basic pyridine ring, an electron-rich imidazole core, and a terminal hydroxymethyl group—presents distinct, competing metabolic liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard "mix-and-shoot" assays. Here, we dissect the causality behind experimental choices, ensuring that your in vitro clearance ( CLint​ ) data accurately scales to in vivo human pharmacokinetics.

Structural Liability Analysis & Mechanistic Causality

To design a self-validating metabolic assay, we must first understand the substrate. 5-HPI is not a simple lipophilic molecule; its metabolism is highly compartmentalized.

  • The Hydroxymethyl Group ( −CH2​OH ): Primary alcohols are highly susceptible to Phase II glucuronidation via UDP-glucuronosyltransferases (specifically UGT1A9 and UGT2B7)[1]. Concurrently, they undergo Phase I oxidation to aldehydes and subsequently to carboxylic acids. Crucially, while Cytochrome P450s (CYPs) can mediate this oxidation, cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) often drive this pathway.

  • The Pyridine Ring: The nitrogen lone pair is a prime target for N-oxidation mediated by Flavin-containing monooxygenases (FMOs) and specific CYP isoforms.

  • The Imidazole Core: Subject to CYP-mediated epoxidation or direct N-glucuronidation.

The Causality of Test System Selection: Relying solely on Human Liver Microsomes (HLM) for 5-HPI will artificially underpredict clearance. Microsomes are subcellular fractions derived from the endoplasmic reticulum; they contain CYPs and UGTs but are completely devoid of cytosolic ADH and ALDH. Therefore, to capture the full oxidative liability of the hydroxymethyl group, cryopreserved hepatocytes must be utilized alongside microsomes, as they provide a holistic, whole-cell environment with intact cytosolic enzymes and physiological cofactor balances[2].

Metabolic Pathway Visualization

MetabolicPathway cluster_Phase1 Phase I Metabolism (Microsomes & Cytosol) cluster_Phase2 Phase II Metabolism (Microsomes) Parent 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (5-HPI) CYP CYP450 / ADH / ALDH (Oxidation) Parent->CYP -CH2OH Oxidation FMO FMO / CYP450 (N-Oxidation) Parent->FMO Pyridine N-Oxidation UGT UGT1A9 / UGT2B7 (Glucuronidation) Parent->UGT -OH Conjugation Metab1 Carboxylic Acid Metabolite (Inactive) CYP->Metab1 Metab2 Pyridine N-Oxide (Active/Inactive) FMO->Metab2 Metab3 O-Glucuronide Conjugate (Excreted) UGT->Metab3

Fig 1: Primary metabolic pathways of 5-HPI highlighting enzyme causality and subcellular localization.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. This means incorporating positive controls (to verify enzyme activity) and negative/minus-cofactor controls (to rule out chemical instability or non-specific protein binding)[3].

Protocol A: High-Throughput Microsomal Stability (Phase I & II)

This protocol is optimized for rapid LC-MS/MS screening while maintaining rigorous enzymatic fidelity[4].

The Causality of Alamethicin: UGT enzymes reside on the luminal side of the microsomal membrane. The highly polar cofactor, UDP-glucuronic acid (UDPGA), cannot passively diffuse across this lipid bilayer. If you do not add a pore-forming peptide like alamethicin, UGT activity will be falsely suppressed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Prepare a 10 mM stock of 5-HPI in DMSO (final assay DMSO must be ≤0.1% to prevent CYP inhibition).

  • Microsome & Alamethicin Pre-incubation (Critical Step): Mix pooled HLM (final concentration 0.5 mg/mL) with alamethicin (25 µg/mL). Incubate on ice for 15 minutes. Reasoning: This allows alamethicin to assemble into pores in the microsomal membrane, granting UDPGA access to the UGT active sites.

  • System Assembly: Aliquot the permeabilized microsomes into a 96-well plate. Add 5-HPI (final concentration 1 µM). Include Verapamil (Phase I control) and Naloxone (Phase II control) in separate wells.

  • Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH (for CYPs/FMOs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Labetalol 100 ng/mL). Reasoning: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting metabolism.

  • Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Cryopreserved Hepatocyte Stability
  • Thawing & Viability: Thaw cryopreserved human hepatocytes at 37°C. Purify via Percoll density gradient centrifugation. Assess viability using Trypan Blue exclusion (must be ≥80% ).

  • Incubation: Suspend cells in Williams' Medium E at 1×106 viable cells/mL. Add 5-HPI (1 µM final).

  • Sampling: Sample at t=0,15,30,60,90,and 120 minutes. Quench with 3 volumes of cold Acetonitrile.

Data Presentation & Interpretation

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of this linear regression yields the elimination rate constant ( k ), which is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[3].

CLint​=(t1/2​0.693​)×(Amount of Protein or CellsVolume of Incubation​)

Table 1: Representative In Vitro Clearance Profile of 5-HPI | Test System | Species | Phase I CLint​ (µL/min/mg) | Phase I+II CLint​ (µL/min/mg) | Hepatocyte CLint​ (µL/min/ 106 cells) | Predicted Hepatic Extraction ( EH​ ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Microsomes | Mouse | 45.2 | 112.5 | N/A | High | | Microsomes | Rat | 38.1 | 95.4 | N/A | Moderate-High | | Microsomes | Human | 15.6 | 48.2 | N/A | Low-Moderate | | Hepatocytes | Human | N/A | N/A | 18.4 | Moderate |

Data Interpretation Note: Notice the significant jump in microsomal CLint​ when Phase II cofactors (UDPGA) are added (e.g., Human: 15.6 to 48.2 µL/min/mg). This confirms that glucuronidation of the hydroxymethyl group is a primary clearance driver. Furthermore, the hepatocyte clearance provides the most accurate physiological prediction by integrating ADH/ALDH-mediated oxidation[2].

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. URL: [Link]

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening. URL: [Link]

  • Ito, K., & Houston, J. B. (2004). Comparison of the use of liver models for predicting drug clearance using in vitro kinetic data from hepatic microsomes and isolated hepatocytes. Pharmaceutical Research. URL: [Link]

  • Jurowich, S., Sticht, G., & Käferstein, H. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol. URL: [Link]

Sources

Exploratory

Predictive ADME and Toxicity Profiling of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: A Mechanistic Whitepaper

Executive Summary As drug discovery increasingly relies on fragment-based design, understanding the intrinsic metabolic and toxicological liabilities of core building blocks is paramount. 5-(Hydroxymethyl)-2-(3-pyridyl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on fragment-based design, understanding the intrinsic metabolic and toxicological liabilities of core building blocks is paramount. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (CAS: 53292-72-1) is a low-molecular-weight, highly polar compound characterized by three distinct functional motifs: a pyridine ring, an imidazole core, and a hydroxymethyl appendage.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in biological systems. This whitepaper deconstructs the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of this compound. By analyzing the mechanistic causality of its structural features, we can predict its behavior in vivo and design robust, self-validating experimental workflows to empirically verify these hypotheses.

Physicochemical Profiling

The baseline physicochemical properties of a molecule dictate its pharmacokinetic destiny. Based on its structure, 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a Rule-of-3 compliant fragment with high aqueous solubility and low lipophilicity.

Table 1: Predicted Physicochemical & ADME Parameters

ParameterPredicted ValuePharmacological Implication
Molecular Weight 175.19 g/mol Fragment-like; high passive permeability potential.
cLogP ~0.8 - 1.2Highly aqueous soluble; low risk of lipophilic-driven toxicity.
Topological Polar Surface Area (TPSA) 62.1 ŲFavorable for oral bioavailability and potential BBB penetration.
H-Bond Donors / Acceptors 2 / 3Excellent target engagement potential via hydrogen bonding.
Primary Clearance Route Phase II (Glucuronidation)Rapid systemic clearance via renal excretion.
CYP Inhibition Liability High (CYP3A4, CYP1A2)High risk of acting as a perpetrator in Drug-Drug Interactions (DDI).

Mechanistic ADME Profiling

Phase I Metabolism & CYP450 Inhibition Liability

The core structural liability of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole lies in its dual nitrogen-containing heterocycles. Both the pyridine and imidazole rings are notorious pharmacophores for Cytochrome P450 (CYP) inhibition. Mechanistically, the sp2-hybridized nitrogen atoms possess a lone pair of electrons that can directly coordinate with the heme iron (Fe) in the CYP active site[1].

This coordination displaces the axial water molecule present in the resting state of the enzyme, forming a strong Fe-N bond and preventing the binding and activation of molecular oxygen required for substrate oxidation[2]. Consequently, this compound is predicted to act as a potent, reversible competitive inhibitor of major CYP isoforms, particularly CYP3A4 and CYP1A2, raising significant concerns for Drug-Drug Interactions (DDIs) if co-administered with victim drugs heavily reliant on these clearance pathways[1].

Phase II Clearance: Glucuronidation and Sulfation

Conversely, the hydroxymethyl group (-CH2OH) at the 5-position of the imidazole ring provides a highly accessible metabolic handle for Phase II conjugative enzymes. Primary alcohols are classic substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Glucuronidation, in particular, serves as a primary detoxification pathway, covalently attaching a bulky, hydrophilic glucuronic acid moiety to the hydroxyl oxygen[3]. This biotransformation drastically reduces the LogP of the molecule, shifting its clearance route toward rapid renal excretion and limiting its systemic half-life[3].

Pathway Parent 5-(Hydroxymethyl)- 2-(3-pyridyl)imidazole CYP_Enz CYP450 Enzymes (e.g., 3A4, 1A2) Parent->CYP_Enz Pyridine/Imidazole Nitrogen Lone Pair Phase2_Enz Phase II Enzymes (UGTs, SULTs) Parent->Phase2_Enz Hydroxymethyl Group (-CH2OH) Inhibition Reversible Inhibition (Fe-N Coordination) CYP_Enz->Inhibition Displaces H2O Binds Heme Iron Metabolite O-Glucuronide / Sulfate Conjugate Phase2_Enz->Metabolite Conjugation Excretion Renal Excretion Metabolite->Excretion High Aqueous Solubility

Fig 1: Dual metabolic fate: CYP450 heme coordination vs. Phase II UGT conjugation.

Predicted Toxicity Profile

Because the molecule lacks highly lipophilic domains or basic aliphatic amines, its off-target toxicity profile is generally favorable, with the notable exception of hepatotoxicity driven by enzyme inhibition.

Table 2: Toxicity Risk Assessment

EndpointPredicted RiskMechanistic Rationale
Hepatotoxicity (DDI) High Direct heme-coordination by pyridine/imidazole nitrogens inhibits CYP-mediated clearance of co-administered drugs.
hERG Inhibition LowLacks the lipophilic basic amine motif required to block the potassium channel pore.
Mutagenicity (Ames) LowNo structural alerts for DNA intercalation or direct alkylation.
Phospholipidosis LowNot a cationic amphiphilic drug (CAD); low potential for lysosomal trapping.

Experimental Workflows for Validation

To transition from in silico predictions to empirical data, the following protocols are designed as self-validating systems . Every step includes controls to ensure that the observed data is a true reflection of the compound's biological interaction, rather than an artifact of the assay conditions.

High-Throughput CYP450 Reversible Inhibition Assay

Rationale: To quantify the IC50 of the compound against major CYPs and confirm the Fe-N coordination hypothesis. Self-Validation: The assay utilizes known strong inhibitors (Ketoconazole for CYP3A4, α-Naphthoflavone for CYP1A2) as positive controls to validate enzyme activity, and a vehicle (DMSO) negative control to establish baseline fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CYP3A4 and CYP1A2 supersomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Titration: Dispense 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole in a 10-point dose-response curve (0.1 nM to 50 μM) into a 384-well plate.

  • Substrate Addition: Add isoform-specific fluorogenic substrates (e.g., BFC for CYP3A4, CEC for CYP1A2).

  • Reaction Initiation: Add NADPH regenerating system to initiate the catalytic cycle.

  • Incubation & Detection: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex/Em specific to the metabolite) to calculate the IC50 via non-linear regression.

Microsomal Stability & Phase II Clearance Profiling

Rationale: To determine intrinsic clearance ( CLint​ ) and confirm the role of UGTs in metabolizing the hydroxymethyl group. Self-Validation: The experimental design must account for the subcellular localization of UGTs. Unlike CYPs, which are located on the cytosolic face of the endoplasmic reticulum (ER), UGT active sites are embedded within the ER lumen[3]. Therefore, the protocol utilizes alamethicin, a pore-forming peptide, to permeabilize the microsomal membranes. Without this step, UGT activity is artificially underestimated due to restricted cofactor (UDPGA) access. A "minus-cofactor" control arm ensures that any observed depletion is enzymatically driven rather than due to chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-incubate Human Liver Microsomes (HLM) (1 mg/mL protein) with alamethicin (50 μg/mg protein) on ice for 15 minutes to allow pore formation.

  • Cofactor Addition: Spike the matrix with UDPGA (2 mM) and NADPH (1 mM) to support both Phase I and Phase II pathways.

  • Incubation: Add the test compound (1 μM final concentration). Incubate at 37°C.

  • Time-Course Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Step1 1. Matrix Preparation HLM + Alamethicin (Pore-forming) Step2 2. Cofactor Addition UDPGA (for UGTs) + NADPH (for CYPs) Step1->Step2 Step3 3. Test Compound Incubation 37°C, Time-course (0-60 min) Step2->Step3 Step4 4. Reaction Quenching Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Quantification Determine Intrinsic Clearance (CL_int) Step4->Step5

Fig 2: Self-validating experimental workflow for Phase II Microsomal Stability profiling.

References

  • Development of a Generalized, Quantitative Physicochemical Model of CYP3A4 Inhibition for Use in Early Drug Discovery Source: ResearchGate URL
  • How Do Azoles Inhibit Cytochrome P450 Enzymes?
  • Phase II Drug Metabolism Source: ResearchGate URL

Sources

Foundational

A Technical Guide to the Thermodynamic Characterization of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Executive Summary The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. For heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. For heterocyclic compounds like 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, which represent a rich scaffold in medicinal chemistry, thermodynamic characterization is not merely a formality but a cornerstone of drug development. This guide provides an in-depth exploration of the principles and experimental methodologies required to determine the melting point and key thermodynamic properties of this target compound. While specific experimental data for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is not prevalent in public literature, this whitepaper establishes a robust framework for its empirical determination and interpretation. We delve into the causality behind experimental choices in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility, providing a definitive path to characterizing this and other novel imidazole derivatives.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a member of the substituted imidazole family. Imidazole rings are a vital pharmacophore in numerous approved drugs, valued for their ability to engage in various biological interactions.[1][2] The journey from a promising "hit" compound to a clinical candidate requires a deep understanding of its solid-state properties. Thermodynamic parameters such as melting point, enthalpy of fusion, and thermal stability are critical data points that influence:

  • Purity Assessment: The melting point is a primary indicator of purity. A sharp melting point over a narrow range typically signifies a high-purity substance, whereas a broad melting range often suggests the presence of impurities.

  • Formulation Development: Knowledge of a compound's thermal behavior is essential for designing stable and effective dosage forms.[3][4] For instance, processes like milling or hot-melt extrusion require the material to be stable well above the processing temperatures.

  • Polymorph and Salt Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. DSC is a primary tool for identifying and characterizing these forms.[3]

  • Stability and Shelf-Life: Thermal decomposition, as measured by TGA, provides direct insight into the compound's stability under thermal stress, helping to predict its long-term shelf-life and define appropriate storage conditions.[5][6]

This guide will provide the necessary experimental framework to generate these crucial thermodynamic data for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Core Methodologies for Thermal Analysis

The two most powerful and widely used techniques in pharmaceutical thermal analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7] When used in conjunction, they provide a comprehensive thermal profile of a material.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][8] It is the gold standard for determining melting points and other thermal transitions.

Principle of Operation: The sample and an inert reference (typically an empty aluminum pan) are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it requires more (endothermic) or less (exothermic) energy than the reference to maintain the same temperature. This difference in heat flow is recorded, producing a thermogram that reveals the temperature and magnitude of the transition.

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized and purified 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole into an aluminum DSC pan.

    • Expert Insight: A smaller sample size minimizes thermal gradients within the sample, resulting in sharper peaks and more accurate transition temperatures.

  • Pan Sealing: Hermetically seal the pan using a sample press. For volatile substances or to study processes in a closed system, a pinhole lid may be used, but a hermetic seal is standard for melting point determination to prevent mass loss before melting.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

      • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are intrinsic to the compound itself and not a result of reaction with air.[6]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition (e.g., 250 °C).

      • Expert Insight: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution for complex transitions, while faster rates can increase sensitivity for weak transitions.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature: The extrapolated beginning of the melting peak, which is conventionally taken as the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value represents the energy required to break the crystal lattice.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum DSC Pan A->B C Hermetically Seal Pan B->C D Load Sample & Reference Pans C->D Transfer to Instrument E Set Nitrogen Purge (20-50 mL/min) D->E F Execute Thermal Program (e.g., Ramp 10°C/min) E->F G Generate Thermogram F->G Acquire Data H Determine Onset Temp (Melting Point) G->H I Integrate Peak Area (Enthalpy of Fusion) G->I

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] Its primary use in this context is to determine the temperature at which the compound begins to decompose.

Principle of Operation: A high-precision balance measures the sample's mass as it is heated. Mass loss indicates decomposition, evaporation, or dehydration, while mass gain can indicate oxidation. The resulting TGA curve plots percent weight versus temperature.

  • Sample Preparation: Place a slightly larger amount of sample (5-10 mg) into a ceramic or platinum TGA pan.

    • Expert Insight: Ceramic pans are cost-effective and suitable for most analyses. Platinum pans are used for higher temperatures or if there is a risk of the sample reacting with the pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

      • Causality: As with DSC, an inert atmosphere is crucial to ensure that the measured weight loss is due to thermal decomposition, not oxidation.[6]

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature where all decomposition is expected to be complete (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve to identify:

    • Onset of Decomposition: The temperature at which significant mass loss begins. This is a key indicator of the upper limit of the compound's thermal stability.

    • Decomposition Steps: The number of distinct steps in the weight loss curve can provide insight into the decomposition mechanism.

    • Residual Mass: The amount of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Instrument Analysis cluster_data_tga Data Interpretation A_tga Weigh 5-10 mg of Sample B_tga Place in Ceramic or Platinum Pan A_tga->B_tga C_tga Load Sample Pan onto Balance B_tga->C_tga Transfer to Instrument D_tga Set Nitrogen Purge (20-50 mL/min) C_tga->D_tga E_tga Execute Thermal Program (e.g., Ramp 20°C/min) D_tga->E_tga F_tga Generate Weight vs. Temp Curve E_tga->F_tga Acquire Data G_tga Determine Onset of Decomposition Temp F_tga->G_tga H_tga Analyze Residue & Intermediates F_tga->H_tga

Caption: Workflow for TGA analysis.

Data Presentation and Interpretation

All quantitative data derived from these analyses should be summarized in a clear, structured table. While experimental values for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole are pending empirical determination, the following table serves as a template for reporting the results.

Table 1: Template for Thermodynamic Properties of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

ParameterMethodValueNotes
Melting Point (Onset)DSCe.g., 175.5 °CHeating rate: 10 °C/min
Enthalpy of Fusion (ΔHfus)DSCe.g., 28.5 kJ/molEnergy required for melting
Decomposition Onset (Td)TGAe.g., 210.0 °CHeating rate: 20 °C/min
Residual Mass @ 600 °CTGAe.g., 5.2%Indicates char formation

Interpreting the Results:

  • A high melting point and a large enthalpy of fusion suggest a stable crystal lattice with strong intermolecular interactions.

  • The difference between the melting point and the onset of decomposition is a critical parameter. A large window indicates good thermal stability of the molten substance, which is advantageous for formulations like hot-melt extrudates. A small window suggests that the compound may decompose at or near its melting point, posing significant challenges for development.

Conclusion

The thermodynamic characterization of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a non-negotiable step in its evaluation as a potential drug candidate. Through the systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can obtain precise data on its melting point, enthalpy of fusion, and thermal stability. These properties are fundamental to understanding the compound's purity, stability, and suitability for formulation. The detailed methodologies and interpretive frameworks provided in this guide offer a comprehensive and scientifically rigorous approach to generating the essential data package required for advancing this promising molecule through the drug development pipeline.

References

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. 5

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. 6

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. 3

  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Physical Chemistry & Biophysics. Link

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. 4

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research. Link

  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. Link

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. ARKIVOC. 9

  • DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie. 10

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. Link

  • Densities and Derived Thermodynamic Properties of Imidazolium-, Pyridinium-, Pyrrolidinium-, and Piperidinium-Based Ionic Liquid. CORE. Link

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. 11

  • 2-Methylimidazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The described method is a one-pot, three-component reaction utilizing 3-pyridinecarboxaldehyde, dihydroxyacetone, and ammonium acetate, facilitated by a copper(II) acetate catalyst. This guide offers in-depth explanations for experimental choices, safety precautions, and characterization methods to ensure reliable and reproducible results.

Introduction

Imidazole-containing compounds are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities. The specific molecule, 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, incorporates both a pyridyl and a hydroxymethyl-substituted imidazole moiety, making it a valuable scaffold for the development of novel therapeutic agents. The pyridyl group can act as a hydrogen bond acceptor and participate in metal coordination, while the hydroxymethyl group provides a site for further functionalization or can contribute to the molecule's solubility and target interactions. This protocol details a practical and efficient synthesis of this target compound.

Reaction Scheme

Synthesis_of_5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Figure 1. Reaction scheme for the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. cluster_reactants Reactants cluster_conditions Conditions r1 3-Pyridinecarboxaldehyde p1 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole r1->p1 + r2 Dihydroxyacetone r2->p1 + r3 Ammonium Acetate r3->p1 + c1 Cu(OAc)2 (catalyst) c1->p1 c2 Ethanol/Water c2->p1 c3 Reflux c3->p1

Caption: Figure 1. One-pot synthesis of the target compound.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-PyridinecarboxaldehydeC₆H₅NO107.11≥99%Sigma-Aldrich
DihydroxyacetoneC₃H₆O₃90.08≥98%Sigma-Aldrich
Ammonium AcetateC₂H₇NO₂77.08≥98%Sigma-Aldrich
Copper(II) AcetateCu(C₂H₃O₂)₂181.63≥98%Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07200 proofFisher Scientific
Deionized WaterH₂O18.02-In-house
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC gradeFisher Scientific
HexanesC₆H₁₄86.18HPLC gradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., ESI-MS)

  • Melting point apparatus

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (5.36 g, 50 mmol, 1.0 equiv).

  • Add dihydroxyacetone (4.50 g, 50 mmol, 1.0 equiv).

  • Add ammonium acetate (11.56 g, 150 mmol, 3.0 equiv).

  • Add copper(II) acetate (0.91 g, 5 mmol, 0.1 equiv).

  • To the flask, add a solvent mixture of ethanol (75 mL) and deionized water (25 mL).

Rationale: The use of a one-pot approach is efficient as it avoids the isolation of intermediates, saving time and resources. Ammonium acetate serves as the source of both ammonia molecules required for the imidazole ring formation.[1] Copper(II) acetate is a mild and effective catalyst for this type of condensation/cyclization reaction.[2] The ethanol/water solvent system is chosen for its ability to dissolve both the polar and non-polar reactants and to facilitate the reaction at a suitable reflux temperature.

Step 2: Reaction Execution
  • Attach a reflux condenser to the round-bottom flask.

  • Place the flask in a heating mantle and begin stirring.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is 10% methanol in dichloromethane. The product should be UV active.

Rationale: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps. A 12-hour reaction time is a typical starting point for such multi-component reactions to ensure completion. TLC is a crucial technique for monitoring the disappearance of starting materials and the appearance of the product, allowing for determination of the reaction's endpoint.

Step 3: Work-up and Isolation
  • After 12 hours, or once TLC analysis indicates the consumption of the limiting reagent (3-pyridinecarboxaldehyde), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add 100 mL of ethyl acetate and transfer the mixture to a 250 mL separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

Rationale: The work-up procedure is designed to separate the desired product from the inorganic salts and water-soluble byproducts. Ethyl acetate is a common solvent for extracting moderately polar organic compounds. Washing with brine helps to remove any remaining water from the organic phase. Drying with anhydrous sodium sulfate is the final step to ensure the organic solution is free of water before solvent evaporation.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent system and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc in hexanes and gradually increasing to 100% EtOAc, followed by a small percentage of methanol in ethyl acetate if necessary).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds. A gradient elution is employed to first elute any non-polar impurities, followed by the desired product, and finally any highly polar impurities.

Characterization

The identity and purity of the synthesized 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole should be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments. The spectrum should show signals corresponding to the pyridyl protons, the imidazole proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the presence of all expected carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the correct molecular formula.

  • Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained.
Loss of product during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions with ethyl acetate.
Impure Product Inefficient purification.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Side Reactions Formation of polymeric materials.Ensure the reaction is not overheated. The stoichiometry of the reactants can also be adjusted.

Safety Precautions

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Pyridinecarboxaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Copper(II) acetate is harmful if swallowed and is an irritant.

  • Handle all organic solvents with care as they are flammable.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. By following these detailed steps and understanding the rationale behind them, researchers can confidently prepare this valuable compound for further investigation in various fields, particularly in drug discovery and development.

References

  • Bansal, R. K. (2010). Heterocyclic Chemistry.
  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Arkivoc, 2008(15), 23-33. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kumar, D., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. BMC Chemistry, 17(1), 1-17. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

Sources

Application

Best Practices for Solubilizing 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole for Cell Culture Applications

Introduction: The Critical Role of Solvent Selection in Cell-Based Assays The successful implementation of in vitro cell-based assays hinges on the reliable and reproducible delivery of test compounds to the cellular env...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solvent Selection in Cell-Based Assays

The successful implementation of in vitro cell-based assays hinges on the reliable and reproducible delivery of test compounds to the cellular environment. For novel small molecules like 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, a pyridyl-imidazole derivative with potential therapeutic applications, achieving complete solubilization without compromising cellular health is a paramount yet often challenging first step. The physicochemical properties of a compound, particularly its solubility, dictate the choice of solvent and the subsequent preparation of stock solutions. An inappropriate solvent or a poorly optimized dissolution protocol can lead to compound precipitation, inaccurate dosing, and ultimately, misleading experimental outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent and establishing robust protocols for the dissolution of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole for use in cell culture. By understanding the principles of solubility, solvent toxicity, and proper stock solution handling, researchers can ensure the scientific integrity and reproducibility of their cellular assays.

Understanding the Physicochemical Landscape of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

The structure of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, featuring both a hydrophilic hydroxymethyl group and a more complex pyridyl-imidazole core, suggests a nuanced solubility profile. The imidazole moiety itself is soluble in water and other polar solvents[1][2]. The presence of the hydroxymethyl group is generally known to enhance aqueous solubility[3]. However, the larger aromatic pyridyl-imidazole structure may limit its overall solubility in aqueous media.

The pH of the solvent can also significantly influence the solubility of imidazole-containing compounds. Imidazoles are amphoteric, meaning they can act as both weak acids and weak bases[1]. The solubility of such compounds can be affected by the pH of the solution, with solubility often increasing in more acidic or basic conditions depending on the pKa of the molecule[4][5].

Given these characteristics, a systematic approach to solvent selection is crucial. The ideal solvent should not only fully dissolve the compound at the desired stock concentration but also be miscible with the cell culture medium and exhibit minimal cytotoxicity at the final working concentration.

Solvent Selection: A Multifactorial Decision

The choice of a suitable solvent for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole requires careful consideration of several factors. The primary goal is to prepare a high-concentration stock solution that can be diluted into the cell culture medium to the final desired concentration while keeping the solvent concentration at a non-toxic level.

Common Solvents for Cell Culture Applications

The most frequently used organic solvents for dissolving compounds for in vitro studies are dimethyl sulfoxide (DMSO) and ethanol.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common choice for preparing stock solutions of test compounds for cell-based assays. However, it is important to be aware of its potential effects on cells.

  • Ethanol: Ethanol is another widely used polar protic solvent in cell culture applications. It is generally considered less toxic than DMSO, but its solvent capacity for a broad range of compounds may be lower.

Solvent Cytotoxicity: A Critical Consideration

The introduction of any organic solvent into a cell culture system can potentially impact cellular health and function. Therefore, it is imperative to determine the maximum tolerable concentration of the chosen solvent for the specific cell line being used.

SolventRecommended Max. Concentration in CulturePotential Cellular Effects at Higher Concentrations
DMSO ≤ 0.1% - 0.5% (v/v) Inhibition of cell proliferation, induction of cell differentiation, apoptosis, changes in gene expression.
Ethanol ≤ 0.5% - 1% (v/v) Altered cell morphology, reduced cell viability, interference with signaling pathways.

It is strongly recommended to perform a solvent toxicity assay for each new cell line and experimental setup to establish the non-toxic concentration range.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the optimal solvent and preparing stock and working solutions of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Protocol 1: Solubility Assessment of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

This protocol outlines a systematic approach to determine the solubility of the compound in various solvents.

Materials:

  • 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, cell culture grade

  • Sterile deionized water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath or heat block (optional)

  • Microcentrifuge tubes

Procedure:

  • Initial Solvent Screening:

    • Weigh out a small, precise amount of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (e.g., 1 mg) into separate microcentrifuge tubes.

    • To each tube, add a small volume (e.g., 100 µL) of one of the following solvents: DMSO, ethanol, sterile water, or sterile PBS.

    • Vortex the tubes vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, proceed to step 2.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add the same solvent in small increments (e.g., 10 µL), vortexing thoroughly after each addition.

    • Continue adding solvent until the compound is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Gentle Heating (Optional):

    • For compounds that are slow to dissolve, gentle warming in a water bath or heat block (e.g., to 37°C) can be employed[6][7].

    • Caution: Assess the thermal stability of the compound before applying heat, as some compounds can degrade at elevated temperatures[8][9][10].

Diagram 1: Workflow for Solubility Assessment

G start Start: Weigh Compound solvent Add Initial Solvent Volume (DMSO, EtOH, H2O, PBS) start->solvent vortex Vortex Vigorously solvent->vortex dissolved Completely Dissolved? vortex->dissolved vortex->dissolved record Record Solubility dissolved->record Yes add_solvent Add Solvent Incrementally dissolved->add_solvent No heat Gentle Warming (Optional) dissolved->heat No add_solvent->vortex dissolved2 Completely Dissolved? heat->dissolved2 Yes insoluble Consider Alternative Solvents heat->insoluble No dissolved2->record Yes dissolved2->insoluble No

Caption: A stepwise decision-making workflow for assessing the solubility of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole in various solvents.

Protocol 2: Preparation of a Concentrated Stock Solution

Once the optimal solvent is identified, a high-concentration stock solution can be prepared.

Materials:

  • 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole powder

  • Selected optimal solvent (e.g., DMSO or ethanol)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of compound and solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Accurately weigh the calculated amount of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and place it in a sterile amber tube.

  • Add the calculated volume of the chosen solvent to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming can be used if necessary, as described in Protocol 1.

  • Visually inspect the solution to ensure there are no visible particles or precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Working Solutions and Cell Treatment

This protocol describes the dilution of the stock solution into the cell culture medium for treating cells.

Materials:

  • Concentrated stock solution of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution at room temperature or in a 37°C water bath.

  • Calculate the volume of stock solution needed to achieve the final desired concentration in the cell culture medium. Ensure the final solvent concentration remains below the predetermined toxic level (e.g., ≤ 0.1% for DMSO).

  • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to reach the final working concentration. This stepwise dilution helps to prevent precipitation of the compound.

  • Gently mix the working solution by inverting the tube or pipetting up and down.

  • Add the working solution to the cell culture plates.

  • Include a vehicle control in your experiment. This control should contain the same final concentration of the solvent used to dissolve the compound, but without the compound itself.

Diagram 2: Workflow for Preparing Working Solutions

G start Start: Thaw Stock Solution calculate Calculate Dilution Factor start->calculate serial_dilution Perform Serial Dilutions in Culture Medium calculate->serial_dilution vehicle_control Prepare Vehicle Control calculate->vehicle_control mix Gently Mix serial_dilution->mix treat_cells Add to Cell Culture mix->treat_cells end Incubate and Analyze treat_cells->end vehicle_control->treat_cells

Caption: A streamlined workflow for the preparation of working solutions and the treatment of cells in culture.

Troubleshooting Common Issues

  • Compound Precipitation Upon Dilution: If the compound precipitates when diluted into the aqueous cell culture medium, it indicates that the aqueous solubility has been exceeded.

    • Solution: Prepare a more concentrated stock solution in the organic solvent to allow for a higher dilution factor, thus keeping the final compound concentration below its aqueous solubility limit. Alternatively, consider using a co-solvent system or solubility enhancers, though these should be carefully validated for cytotoxicity.

  • Inconsistent Experimental Results: This can be due to incomplete dissolution of the compound in the stock solution or precipitation in the culture medium.

    • Solution: Always visually inspect the stock and working solutions for any signs of precipitation before use. If necessary, briefly sonicate the stock solution to ensure complete dissolution.

Conclusion: Ensuring Data Integrity Through Methodical Solubilization

The successful use of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole in cell culture is fundamentally dependent on the careful selection of a suitable solvent and the implementation of a rigorous dissolution protocol. By systematically assessing solubility, being mindful of solvent cytotoxicity, and adhering to best practices for stock and working solution preparation, researchers can ensure accurate and reproducible results. This methodical approach is essential for generating high-quality data and advancing our understanding of the biological effects of this and other novel chemical entities.

References

  • Nakamura, A., et al. (2020). Discovery of a novel class of HCV NS5A inhibitors with a pyridyl-imidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • El-Faham, A., et al. (2017). Synthesis, characterization and biological evaluation of novel 2-(3-pyridyl)imidazole derivatives as potential anticancer agents. Molecules, 22(10), 1649.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.
  • Ilieva, Y., et al. (2021). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology in Vitro, 75, 105195.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2015, March 8). In cell culture, can ethanol be used as a solvent for dissolving the drug? Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? Retrieved from [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2018, December 27). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (2025, May 29). Antiproliferative Water-Soluble Mono- and Binuclear Ruthenium Complexes with Pyridone–Imidazole Ligands. International Journal of Molecular Sciences. Retrieved from [Link]

  • Hampton Research. (n.d.). StockOptions Imidazole. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2006, February 15). Synthesis and characterization of rhenium(III) and (V) pyridylimidazole complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

  • NIH. (n.d.). Thermal Stability of Amorphous Solid Dispersions. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Imidazoles in Alcohols. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Dissolution Behavior and Thermodynamic Stability of Fused-Sugar Dispersions of a Poorly Water-Soluble Drug. AAPS PharmSciTech. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • BioForum. (2007, August 9). pyridine, chloroform and metahnol as a solvent for chemopreventive agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_236166870
  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular simulations explain the exceptional thermal stability, solvent tolerance and solubility of protein–polymer surfactant bioconjugates in ionic liquids. Retrieved from [Link]

Sources

Method

Application Note: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole in Heterocyclic Drug Discovery

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the identification of versatile, multi-target scaffolds is critical for accelerating hit-to-lead optimization. 5-(Hydroxymethyl)-2-(3-pyridyl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the identification of versatile, multi-target scaffolds is critical for accelerating hit-to-lead optimization. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (CAS: 53292-72-1) represents a highly privileged building block. By integrating an amphoteric imidazole core, a metabolically robust 3-pyridyl substituent, and a reactive hydroxymethyl handle, this molecule provides an exceptional foundation for targeting kinases, cytochrome P450 (CYP) enzymes, and purinergic receptors.

As an Application Scientist, I have observed that successful deployment of this scaffold relies on understanding the distinct causality behind each of its structural features:

  • The Imidazole Core : Functions as a versatile bioisostere for amides and triazoles. Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor. Crucially, the unprotonated sp2 -hybridized nitrogen is a potent Lewis base, enabling strong coordinate covalent bonds with metal ions, such as the heme iron in CYP450 enzymes [1].

  • The 3-Pyridyl Motif : The inclusion of a pyridine ring enhances aqueous solubility and metabolic stability compared to simple phenyl rings. In kinase inhibitors, the nitrogen of the 3-pyridyl group frequently acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region[2].

  • The Hydroxymethyl Group : Biologically, this moiety interacts with solvent-exposed regions of the target protein, tuning the pharmacokinetic profile (e.g., lowering LogD). Synthetically, it is a highly reactive handle that can be oxidized to an aldehyde for reductive amination, enabling rapid library generation to probe structure-activity relationships (SAR) [4].

BindingModel Core 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole P1 3-Pyridyl Ring Core->P1 P2 Imidazole Core Core->P2 P3 Hydroxymethyl Group Core->P3 T1 Hinge Region H-Bonding (Kinases) P1->T1 Acceptor T2 Heme Iron Coordination (CYP450 Enzymes) P2->T2 N-coordination T3 Solvent Exposed Region (Pharmacokinetic Tuning) P3->T3 Derivatization

Pharmacophore binding model mapping the core scaffold to biological targets.

Experimental Workflows & Validated Protocols

To leverage this scaffold, researchers must execute a sequence of synthetic derivatization followed by rigorous orthogonal biological screening. Below are field-proven protocols designed as self-validating systems.

Protocol A: Synthetic Derivatization via Mild Oxidation and Reductive Amination

Objective : To convert the hydroxymethyl group into a diverse array of amine derivatives for SAR exploration. Causality & Self-Validation : We utilize Manganese Dioxide (MnO 2​ ) for oxidation because it is highly chemoselective for heteroaromatic alcohols, preventing over-oxidation to the carboxylic acid. The subsequent reductive amination uses Sodium Triacetoxyborohydride (STAB), which selectively reduces imines over aldehydes, minimizing the reversion of the starting material back to the alcohol.

Step-by-Step Methodology :

  • Oxidation : Dissolve 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (1.0 eq) in anhydrous dichloromethane (DCM). Add activated MnO 2​ (10.0 eq).

  • Validation Checkpoint : Stir at room temperature for 12 hours. Monitor via LC-MS. The disappearance of the m/z peak corresponding to the alcohol and the appearance of the aldehyde peak (M-2) validates completion.

  • Filtration : Filter the suspension through a pad of Celite to remove MnO 2​ . Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Imine Formation : Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.2 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours.

  • Reduction : Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quenching & Purification : Quench with saturated aqueous NaHCO 3​ to neutralize the acid and decompose excess hydride. Extract with DCM, dry over Na 2​ SO 4​ , and purify via flash chromatography (DCM:MeOH gradient).

Workflow A 5-(Hydroxymethyl)- 2-(3-pyridyl)imidazole (Core Scaffold) B Oxidation (MnO2) Activation of -OH A->B C Reductive Amination (STAB, Amines) B->C D Library of Derivatives C->D E High-Throughput Screening D->E

Workflow for the structural elaboration and screening of the imidazole core.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective : To evaluate the IC 50​ of synthesized derivatives against target kinases (e.g., CDK9). Causality & Self-Validation : The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the reaction. MgCl 2​ is included because ATP must form a complex with Mg 2+ to be biologically active. Dithiothreitol (DTT) is added to maintain the catalytic cysteines in a reduced state, preventing artifactual inhibition via oxidation.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL to a 384-well plate.

  • Enzyme/Substrate Addition : Add 2 µL of CDK9/Cyclin T1 enzyme solution and 2 µL of substrate/ATP mix (at the Km​ for ATP) to the wells.

  • Incubation & Validation : Incubate at room temperature for 60 minutes. Critical Validation: Include a no-enzyme control (100% inhibition) and a vehicle control (0% inhibition) to calculate the Z'-factor. A Z' > 0.5 is required to validate assay robustness.

  • Detection : Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate reader and calculate IC 50​ using a 4-parameter logistic regression.

Protocol C: CYP450 Spectral Binding Assay (Type II Coordination)

Objective : To determine the binding affinity ( Kd​ ) of the imidazole derivative to the CYP450 heme iron, a common off-target liability for imidazoles [3]. Causality : Imidazoles coordinate directly to the ferric (Fe 3+ ) heme iron of CYP enzymes, displacing the axial water ligand. This causes a shift in the Soret peak from ~417 nm to ~425-430 nm. By measuring the absorbance difference ( ΔA=A430​−A410​ ), we can calculate the Kd​ .

Step-by-Step Methodology :

  • Prepare CYP enzyme (e.g., CYP51) in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum (350–500 nm).

  • Titrate the test compound (in DMSO) into the sample cuvette, and an equal volume of pure DMSO into the reference cuvette. Validation: Keep final DMSO concentration below 1% to prevent artifactual spectral shifts.

  • Record the difference spectrum after each addition. Plot ΔA versus compound concentration and fit to a tight-binding quadratic equation to determine the Kd​ .

Data Presentation: Representative SAR Trajectory

The table below illustrates a representative optimization trajectory starting from the core scaffold. Notice how modifying the hydroxymethyl group (C5-position) drives selectivity away from CYP enzymes (a common imidazole liability) and towards specific kinase targets.

CompoundC5-Modification (R-Group)CDK9 IC 50​ (nM)CYP51 Kd​ (nM)ClogPRationale & Structural Observation
1 (Core) -CH 2​ OH>10,0004500.8Weak kinase binding; moderate CYP coordination due to sterically unhindered imidazole nitrogen.
2 -CHO>10,0008501.2Aldehyde intermediate is chemically reactive; exhibits poor stability in assay buffer.
3 -CH 2​ -NH-Cyclopentyl1251,2002.4Cyclopentyl group occupies the kinase ribose pocket; added steric bulk reduces CYP heme binding.
4 -CH 2​ -N(CH 3​ )-Benzyl15 >5,000 3.5Benzyl group perfectly fills the hydrophobic pocket behind the kinase hinge; complete loss of CYP liability.

References

  • Burlacu, A. P., et al. "Importance and Involvement of Imidazole Structure in Current and Future Therapy." Molecules, 2026, 31(3), 423. URL:[Link]

  • Sun, Z., et al. "Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation." RSC Medicinal Chemistry, 2023. URL:[Link]

  • Li, L., et al. "Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model." Bioorganic & Medicinal Chemistry Letters, 2023. URL:[Link]

  • Kim, Y., et al. "Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2022. URL:[Link]

Application

in vivo dosing guidelines and administration routes for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Application Notes & Protocols for In Vivo Studies of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for In Vivo Studies of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vivo evaluation of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. Given the novelty of this specific molecule and the absence of established in vivo data, this guide emphasizes a foundational approach, drawing from the broader toxicological and pharmacokinetic profiles of imidazole-containing compounds. The protocols herein are designed to establish a safe and effective dosing regimen through careful dose-range finding, selection of appropriate administration routes, and subsequent pharmacokinetic and pharmacodynamic assessments. The overarching goal is to provide a scientifically rigorous framework for the preclinical in vivo characterization of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, ensuring data integrity and animal welfare.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a five-membered heterocyclic structure that is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique chemical properties, such as its aromaticity and amphoteric nature, allow it to serve as both a weak acid and a weak base, which can be advantageous for optimizing the solubility and bioavailability of drug candidates.[1][3][4] The imidazole scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antimicrobial agents.[2][3] The subject of this guide, 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, combines the imidazole core with a hydroxymethyl group and a pyridine ring, suggesting potential for a range of biological activities.

Preclinical Characterization: Foundational In Vitro Assessments

Prior to initiating in vivo studies, a thorough in vitro characterization of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is imperative to inform dose formulation and predict potential in vivo behavior.

Physicochemical Properties

A fundamental understanding of the compound's physical and chemical properties is the first step in developing a suitable formulation for in vivo administration.

  • Solubility: The aqueous solubility of the compound across a physiologically relevant pH range (e.g., pH 2.0, 6.5, and 7.4) should be determined. The polar nature of the imidazole ring and the presence of a hydroxymethyl group suggest potential for aqueous solubility.[1][4]

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • pKa: The ionization constant(s) of the molecule will determine its charge state at different physiological pH values, impacting its interaction with biological membranes and targets.

In Vitro Metabolism and Stability
  • Microsomal Stability: Incubation with liver microsomes from relevant species (e.g., mouse, rat, human) will provide an initial assessment of the compound's susceptibility to phase I metabolism by cytochrome P450 enzymes.[5]

  • Plasma Stability: Evaluating the compound's stability in plasma from the chosen animal model is crucial to ensure that the parent compound will be available to exert its pharmacological effect.[5]

In Vitro Cytotoxicity

Before administering the compound to a living animal, its potential for cellular toxicity should be assessed in relevant cell lines. This data can help in setting the upper limits for initial in vivo dose-ranging studies.

General Toxicological Profile of Imidazole-Based Compounds

While specific toxicological data for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is not available, the general toxicity of the parent imidazole structure and related derivatives can provide a preliminary safety assessment.

  • Acute Toxicity: Studies on imidazole have shown it to be harmful following oral administration in rats, with a reported LD50 between 220 and approximately 970 mg/kg body weight.[6]

  • Genotoxicity: Imidazole has generally been found to be non-mutagenic in various bacterial reverse mutation assays (Ames test).[6]

  • Reproductive and Developmental Toxicity: In one study, a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg body weight/day was established for both maternal and embryotoxicity in rats.[6] However, another study suggested potential effects on male fertility at doses of approximately 20 mg/kg and above.[6]

  • Organ-Specific Toxicity: High doses of some imidazole derivatives have been associated with effects on the liver and kidneys.[6] Therefore, monitoring of liver and kidney function is recommended in repeated-dose toxicity studies.

It is critical to note that these are general findings for the imidazole scaffold, and the specific substitutions on 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole will significantly influence its toxicological profile.

Strategic Approach to In Vivo Dosing

The determination of an appropriate in vivo dose is a multi-step process that should begin with a dose-range finding study.

Dose-Range Finding (DRF) Study

A DRF study is a critical first step to identify a range of doses that are well-tolerated and to establish a potential maximum tolerated dose (MTD).

  • Animal Model: The choice of animal model (e.g., mouse, rat) should be based on the research question and, if known, the metabolic profile of the compound in that species.

  • Group Size: Small group sizes (e.g., n=3-5 per group) are typically sufficient for DRF studies.

  • Dose Selection: A wide range of doses should be selected, often spanning several orders of magnitude. Based on the general toxicity of imidazoles, a starting dose in the range of 1-10 mg/kg could be considered, with subsequent doses escalating (e.g., 30 mg/kg, 100 mg/kg) until signs of toxicity are observed.

  • Monitoring: Animals should be closely monitored for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral abnormalities.

The following diagram illustrates a typical workflow for a dose-range finding study.

DRF_Workflow cluster_preparation Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Decision Formulation Compound Formulation Dose_Groups Administer Ascending Doses (e.g., 1, 10, 30, 100 mg/kg) Formulation->Dose_Groups Animal_Acclimation Animal Acclimation Animal_Acclimation->Dose_Groups Clinical_Observation Daily Clinical Observation (Body Weight, Behavior) Dose_Groups->Clinical_Observation MTD_Determination Determine Maximum Tolerated Dose (MTD) Clinical_Observation->MTD_Determination Dose_Selection Select Doses for Efficacy Studies MTD_Determination->Dose_Selection

Caption: Workflow for a Dose-Range Finding Study.

Dose Formulation

The formulation of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole for in vivo administration will depend on its solubility and the chosen route of administration.

Vehicle ComponentRationale and Considerations
Saline (0.9% NaCl) Ideal for highly water-soluble compounds for intravenous administration.
PBS (Phosphate-Buffered Saline) Buffered to a physiological pH, suitable for many routes of administration.
5% Dextrose in Water (D5W) An alternative to saline, particularly if chloride ions are to be avoided.
Solubilizing Agents For poorly soluble compounds, agents such as PEG400, DMSO, or cyclodextrins may be necessary. The concentration of these agents should be minimized and their potential for toxicity considered.

Routes of Administration: Protocols and Considerations

The choice of administration route should be guided by the intended clinical application and the compound's physicochemical properties.[7]

Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance.

Protocol for Oral Gavage in Mice:

  • Preparation: Prepare the dosing solution at the desired concentration in a suitable vehicle. Ensure the final volume for gavage is appropriate for the animal's size (typically 5-10 mL/kg for mice).

  • Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Gavage Needle Insertion: Carefully insert a ball-tipped gavage needle into the esophagus. Do not force the needle.

  • Dose Administration: Slowly dispense the dosing solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.

Intravenous Injection (IV)

IV administration provides 100% bioavailability and is useful for compounds with poor oral absorption.

Protocol for Intravenous Injection (Tail Vein) in Mice:

  • Preparation: Prepare a sterile, isotonic dosing solution. The volume should be minimized (e.g., 5 mL/kg).

  • Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a small gauge needle (e.g., 27-30G), insert it into the vein and slowly inject the solution.

  • Post-Injection Care: Apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal Injection (IP)

IP injection offers a route for systemic administration when oral or IV routes are not feasible.

Protocol for Intraperitoneal Injection in Mice:

  • Preparation: Prepare a sterile dosing solution.

  • Animal Restraint: Hold the mouse with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: Identify the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.

The following diagram outlines the decision-making process for selecting an administration route.

Route_Selection Start Start: Assess Compound Properties Solubility Aqueous Solubility? Start->Solubility Oral_Absorption Good Oral Absorption? Solubility->Oral_Absorption Yes High_Bioavailability High Bioavailability Needed? Solubility->High_Bioavailability No Oral_Absorption->High_Bioavailability No PO Oral Gavage (PO) Oral_Absorption->PO Yes IV Intravenous (IV) High_Bioavailability->IV Yes IP Intraperitoneal (IP) High_Bioavailability->IP No Alternative Consider Alternative Routes (e.g., Subcutaneous) IP->Alternative

Caption: Decision Tree for Administration Route Selection.

Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation

Following the establishment of a tolerated dose, PK and PD studies are essential to understand the compound's in vivo behavior and its effect on the biological target.[8]

Pharmacokinetic (PK) Studies

A PK study will determine the ADME properties of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.[8]

Typical PK Study Design:

  • Dosing: Administer a single dose of the compound via the chosen route(s).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Pharmacodynamic (PD) Studies

PD studies correlate the drug concentration with its pharmacological effect. The design of these studies is highly dependent on the hypothesized mechanism of action of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

  • Biomarker Analysis: Measure a relevant biomarker in tissues or blood at various time points after dosing.

  • Efficacy Models: In a relevant disease model, assess the therapeutic effect of the compound at different dose levels and correlate this with PK data.

Ethical Considerations in Animal Studies

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. This includes:

  • Minimizing Animal Numbers: Use the minimum number of animals necessary to obtain statistically significant results.

  • Alleviating Pain and Distress: Employ appropriate anesthetics and analgesics, and establish clear humane endpoints.

  • Justification of the Study: The scientific rationale for the study must be sound and the potential benefits should outweigh the potential harm to the animals.

Conclusion

The in vivo evaluation of a novel compound such as 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole requires a systematic and scientifically rigorous approach. By starting with thorough in vitro characterization, proceeding with cautious dose-range finding studies, and then moving to well-designed PK/PD experiments, researchers can effectively and ethically determine the in vivo properties of this promising molecule. The protocols and guidelines presented here provide a solid foundation for these critical preclinical studies.

References

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). TOXICOLOGICAL EVALUATIONS.
  • U.S. Food and Drug Administration. (2018). 210303Orig1s000.
  • Pérez-Villanueva, M., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity.
  • Pérez-Villanueva, M., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. Retrieved from [Link]

  • Gaba, M., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link]

  • Lamp, K. C., et al. (2016). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. ResearchGate. Retrieved from [Link]

  • Shibamoto, Y., et al. (n.d.). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. PubMed. Retrieved from [Link]

  • Paul, A., & Lal, G. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • IBR Inc. (n.d.). Pharmacokinetics. Retrieved from [Link]

  • Scripps Research. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Kragh, K. N., et al. (2021). Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. FLORE. Retrieved from [Link]

  • Yu, X., et al. (2010). Pharmacokinetic/pharmacodynamic modelling of 2-acetyl-4(5)-tetrahydroxybutyl imidazole-induced peripheral lymphocyte sequestration through increasing lymphoid sphingosine 1-phosphate. PubMed. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • MDPI. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Retrieved from [Link]

  • Zhuravel', I. O., et al. (2005). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. Retrieved from [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved from [Link]

  • Chaudhury, D., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole as a Versatile Bifunctional Ligand in Transition Metal Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Bimetallic Cooperative Catalysis, Proton-Coupled Electron Transfer (PCET), and Metallaphotoredox Workflows Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: Bimetallic Cooperative Catalysis, Proton-Coupled Electron Transfer (PCET), and Metallaphotoredox Workflows

Mechanistic Rationale & Ligand Design

The development of highly selective catalytic systems increasingly relies on the precise spatial arrangement of multimetallic centers or the integration of proton-responsive domains. The ligand 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (HMPI) represents a paradigm shift in bifunctional ligand design, offering three distinct coordination and reactive handles:

  • The 3-Pyridyl Nitrogen: A soft, neutral σ-donor and π-acceptor ideal for coordinating late transition metals (e.g., Ni, Pd) involved in cross-coupling[1].

  • The Imidazole Ring: A highly proton-responsive motif capable of mediating Proton-Coupled Electron Transfer (PCET). The N-H bond of pyridylimidazole scaffolds exhibits a drastic reduction in Bond Dissociation Free Energy (BDFE) upon photoexcitation—dropping from ~91 kcal/mol in the ground state to ~43 kcal/mol in the 3 MLCT excited state—making it a potent formal hydrogen atom donor[2].

  • The 5-Hydroxymethyl Group: A hemilabile, hard oxygen donor that enables N,O-chelation to oxophilic or primary photoredox metals (e.g., Ir(III), Ru(II)), or acts as a covalent anchor for solid-phase catalyst immobilization.

The Causality of "Frustrated" Chelation

Standard 2-(2-pyridyl)imidazole ligands strongly favor N,N-chelation to a single metal center, forming a thermodynamically stable 5-membered ring[3]. In contrast, HMPI utilizes a 3-pyridyl substitution. This meta-relationship physically prevents the pyridine nitrogen and the imidazole nitrogen from chelating the same metal center.

This "frustrated" geometry forces the ligand to act as a bridge. By utilizing the imidazole nitrogen and the hydroxymethyl oxygen to form a robust 6-membered N,O-chelate with a photoredox center (e.g., Ir(III)), the 3-pyridyl nitrogen remains exposed. This exposed nitrogen acts as a highly effective monodentate ligand to capture a secondary cross-coupling catalyst (e.g., Ni(II)) from solution, driving the self-assembly of a heterobimetallic complex. This proximity facilitates ultrafast intramolecular electron transfer, bypassing the diffusion limits of traditional dual-catalyst systems.

Intramolecular Electron Transfer Pathway

In traditional metallaphotoredox catalysis, the photoredox cycle and the cross-coupling cycle operate independently, relying on stochastic intermolecular collisions to transfer electrons. By utilizing HMPI as a bridging metalloligand, the Ir(III) photosensitizer and the Ni(II) cross-coupling center are covalently tethered.

CatalyticCycle PC_GS Ir(III)-Ni(II) Ground State PC_ES *Ir(III)-Ni(II) Excited State PC_GS->PC_ES hν (Visible Light) PC_Red Ir(II)-Ni(II) Reduced State PC_ES->PC_Red Sacrificial Donor (e- transfer) Ni_I Ir(III)-Ni(I) Active Species PC_Red->Ni_I Intramolecular ET Ni_III Ir(III)-Ni(III) Oxidative Add. Ni_I->Ni_III Aryl Halide Oxidative Addition Ni_III->PC_GS Reductive Elimination (Cross-Coupled Product)

Fig 1. Proposed intramolecular electron transfer pathway in the HMPI-bridged Ir/Ni assembly.

Quantitative Benchmarking

To understand the efficacy of HMPI, it is critical to compare its thermodynamic properties against standard ligands. The presence of the hydroxymethyl group slightly lowers the oxidation potential while maintaining the exceptional PCET capabilities inherent to the imidazole core[3].

Table 1: Comparative Photophysical and Electrochemical Properties of Pyridylimidazole Scaffolds

Ligand ScaffoldPrimary Coordination ModeGround State BDFE (kcal/mol)Excited State BDFE (kcal/mol) E1/2​ ( M+/M ) V vs SCE
2-(2-pyridyl)imidazole N,N-chelate~91.0~43.01.25
HMPI (This Note) N,O-chelate (Ir) / N-monodentate (Ni)~89.5~41.51.18
2,2'-Bipyridine (bpy) N,N-chelateN/A (No N-H)N/A1.30

Note: BDFE values for the imidazole N-H bond demonstrate the transition from a weak hydrogen atom donor in the ground state to a highly reactive donor in the 3 MLCT excited state[2].

Experimental Protocols: Self-Validating Bimetallic Assembly

The following protocols detail the synthesis of the Ir-HMPI metalloligand and its subsequent application in a dual-catalytic cross-coupling workflow.

Protocol A: Synthesis of the[Ir(ppy)₂HMPI]⁺ Metalloligand

Objective: Form a stable N,O-chelate with Ir(III) while preserving the 3-pyridyl nitrogen for downstream Ni(II) coordination.

  • Reagent Charging: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(ppy)2​Cl]2​ (0.10 mmol, 1.0 equiv), HMPI (0.22 mmol, 2.2 equiv), and anhydrous Na2​CO3​ (0.50 mmol, 5.0 equiv).

  • Solvent Addition: Add 10 mL of rigorously degassed 2-ethoxyethanol.

  • Thermal Activation: Heat the suspension to 80 °C for 12 hours under a positive pressure of N2​ .

    • Causality: Mild heating (80 °C) is strictly required over standard reflux (135 °C). High temperatures will cause undesired deprotonation and C-C coupling of the imidazole ring[4], whereas 80 °C provides sufficient energy to cleave the Ir-Cl dimer and drive N,O-chelation without degrading the hydroxymethyl moiety.

  • Purification: Cool to room temperature, filter through a plug of Celite to remove inorganic salts, and concentrate in vacuo. Purify via size-exclusion chromatography (Sephadex LH-20, Methanol) to isolate the metalloligand as a yellow-orange powder.

  • System Validation: Analyze via 1 H NMR. The disappearance of the hydroxymethyl -OH proton signal and the downfield shift of the imidazole N-H proton confirm successful N,O-coordination.

Protocol B: HMPI-Bridged Ir/Ni Cooperative Cross-Coupling

Objective: Execute a highly efficient C-N or C-C cross-coupling utilizing the self-assembling nature of the HMPI-bridged system.

  • Catalyst Assembly: In a glovebox, combine the [Ir(ppy)2​HMPI]+ metalloligand (1 mol%) and NiCl2​⋅DME (1 mol%) in a 2-dram vial. Add 2 mL of anhydrous DMF.

  • Pre-Stirring (Critical Step): Stir the catalyst mixture at room temperature for 15 minutes before adding substrates.

    • Causality: This incubation period is essential. It allows the pendant 3-pyridyl group of the Ir-complex to displace the labile dimethoxyethane (DME) ligands on the Ni(II) center, spontaneously assembling the active Ir-Ni bimetallic complex.

    • System Validation: The solution will undergo a subtle color shift from pale green/yellow to a deep golden-orange. UV-Vis spectroscopy will reveal a distinct red-shift in the MLCT absorption band from 410 nm to ~435 nm, confirming bimetallic assembly.

  • Substrate Addition: Add the aryl bromide (0.5 mmol, 1.0 equiv), the nucleophile (e.g., an amine or aryl triflate, 1.2 equiv), and a sacrificial reductant/base (e.g., DIPEA, 2.0 equiv). Note: If utilizing aryl triflates, the addition of KF is recommended to alter oxidative addition selectivity and minimize dimeric byproducts[1].

  • Photocatalysis: Seal the vial with a PTFE septum cap, remove from the glovebox, and irradiate with 440 nm blue LEDs (irradiance ~40 mW/cm 2 ) for 18 hours at ambient temperature with vigorous stirring.

  • Workup: Quench the reaction with deionized water, extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and purify via standard flash column chromatography.

G Step1 Ligand Deprotonation & Metal Chelation (N,O-Coordination) Step2 Formation of Metalloligand (Ir-HMPI) Step1->Step2 Ir(ppy)2Cl dimer 80°C, 12h Step3 In Situ Assembly with Ni(II) Salt Step2->Step3 NiCl2·DME RT, 15 min Step4 Photoredox Catalytic Cross-Coupling Step3->Step4 Blue LED (440 nm) Base, Substrates

Fig 2. Step-by-step workflow for the self-assembly and application of the Ir/Ni heterobimetallic catalyst.

References

  • Espinal Viguri, M., Huertos, M. A., Pérez, J., Riera, L., & Ara, I. (2012). Re-Mediated C–C Coupling of Pyridines and Imidazoles. Organometallics, 31(24), 8531-8536. URL: [Link]

  • Weix, D. J., et al. (2015). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Nature, 524, 454-457. URL: [Link]

  • Pannwitz, A., Prescimone, A., & Wenger, O. S. (2017). Ruthenium(II)–Pyridylimidazole Complexes as Photoreductants and PCET Reagents. European Journal of Inorganic Chemistry, 2017(3), 609-615. URL: [Link]

  • Pannwitz, A., & Wenger, O. S. (2016). Proton coupled electron transfer from the excited state of a ruthenium(ii) pyridylimidazole complex. Physical Chemistry Chemical Physics, 18(16), 11374-11382. URL: [Link]

Sources

Application

Guide to the Preparation and Handling of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Stock Solutions for Bioassays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reproducibility and accuracy of in vitro and in vivo bioassays are fundamentally dependent on the precise and consistent pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and accuracy of in vitro and in vivo bioassays are fundamentally dependent on the precise and consistent preparation of test compound solutions. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a heterocyclic small molecule of interest within various biological research domains. This document provides a comprehensive, field-proven guide for the preparation, quality control, storage, and handling of its stock solutions. The protocols herein are designed to ensure solution integrity, minimize experimental variability, and promote reliable data generation in drug discovery and development workflows.

Introduction: The Criticality of Stock Solution Integrity

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole belongs to the substituted imidazole class of compounds, a scaffold known for a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The journey from a solid, powdered compound to a biologically active agent in an assay begins with a critical, often overlooked step: the preparation of a concentrated stock solution. Errors at this stage, such as inaccurate weighing, incomplete dissolution, improper solvent choice, or degradation due to poor storage, can introduce significant and hard-to-trace variability into experimental results.

This guide moves beyond a simple list of steps to explain the causality behind each procedural choice. Its purpose is to equip researchers with a robust methodology and the scientific rationale needed to prepare high-quality stock solutions of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, thereby building a foundation of trustworthiness and reproducibility for subsequent bioassays.

Compound Characteristics and Pre-Preparation

A thorough understanding of the compound's physicochemical properties is the mandatory first step in protocol design.[3] This information is typically found on the supplier's Certificate of Analysis (CoA) or in chemical databases.

PropertyValue / InformationRationale & Impact on Protocol
Chemical Structure Imidazole and pyridine heterocyclic ringsThe heterocyclic nature influences polarity and potential for hydrogen bonding.
Molecular Weight (MW) To be obtained from CoAEssential for accurate molarity calculations.
Purity >98% (Typical, confirm with CoA)Purity values should be factored into mass calculations for highly sensitive assays.
Appearance White to off-white solid (Typical)Visual inspection is a primary QC step. Any deviation may indicate degradation.
Solubility High solubility in Dimethyl Sulfoxide (DMSO).[4][5] Limited solubility in aqueous solutions.DMSO is the recommended primary solvent. Its aprotic, polar nature is effective at dissolving a wide range of organic compounds.[6]
Stability Potentially light-sensitive.[7]All handling and storage should be done in light-protecting vials (e.g., amber vials) or by wrapping clear vials in aluminum foil.[7]

The Cornerstone of Bioassays: Stock Solution Preparation Protocol

The objective is to create a high-concentration primary stock solution (e.g., 10-50 mM) from which all subsequent working solutions will be prepared. This approach minimizes the volume of solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[7][8]

Required Materials and Equipment
  • 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (powder form)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, light-protecting (amber) glass or polypropylene vials with inert caps

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Molarity Calculation

The fundamental calculation for preparing a stock solution of a specific molarity is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution: Assuming a Molecular Weight of 189.2 g/mol for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and a desired final volume of 2 mL:

Mass (mg) = 10 mmol/L × 0.002 L × 189.2 g/mol × 1000 mg/g = 3.784 mg

Step-by-Step Experimental Workflow
  • Acclimatization: Before opening, allow the vial of the compound and the bottle of DMSO to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the hygroscopic compound or solvent.

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound (e.g., 3.784 mg) into a sterile, amber vial. For quantities under 10 mg, it is best practice to add solvent directly to the supplier's original vial to avoid loss during transfer.[9]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it gently to 37°C.[7] Always ensure the solution cools to room temperature and that all precipitate is redissolved before proceeding.[7] Using a solution with undissolved compound will lead to inaccurate dosing and potential cytotoxicity.[7]

  • Sterilization (If Required): DMSO itself is bacteriostatic.[8][9] However, if absolute sterility is required for sensitive cell cultures, the stock solution can be sterilized by filtration through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter. Autoclaving is not recommended as high temperatures can degrade the compound.[8][9]

Workflow Visualization

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization Phase start Start: Gather Materials acclimate Acclimate Compound & DMSO to Room Temp start->acclimate calculate Calculate Required Mass acclimate->calculate weigh Weigh Compound into Sterile Amber Vial calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex inspect Visually Inspect Solution vortex->inspect dissolved Completely Dissolved inspect->dissolved Yes troubleshoot Troubleshoot: Warm / Sonicate inspect->troubleshoot No aliquot Aliquot into Single-Use Vials dissolved->aliquot troubleshoot->vortex label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or -80°C label_vials->store end_node End: Stock Ready for QC & Use store->end_node

Caption: Workflow for preparing a primary stock solution.

Quality Control, Storage, and Stability

A prepared stock solution is an experimental reagent whose integrity must be validated and maintained.

Quality Control (QC)
  • Certificate of Analysis (CoA): The primary QC document is the supplier's CoA, which confirms the compound's identity and purity.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change, which could indicate degradation or insolubility.

  • Spectrophotometry (Advanced): For rigorous quality control, the concentration can be periodically verified using UV-Vis spectrophotometry if the compound's extinction coefficient is known.[10][11]

  • Chromatography (Advanced): HPLC can be used to assess the purity and concentration of the stock solution over time, providing the most accurate measure of stability.[12][13]

Aliquoting and Storage: A Non-Negotiable Step

To preserve the stability of the stock solution, it is imperative to avoid repeated freeze-thaw cycles.[8][9]

  • Aliquot: Immediately after preparation, divide the entire stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed, and light-protected vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[14]

  • Storage: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.[8][9]

Storage TemperatureRecommended DurationRationale & Best Practices
-20°C Up to 1 month[8][9]Suitable for frequently used stocks. Efficacy should be re-evaluated if stored longer.
-80°C Up to 6 months[8][15]Preferred for long-term storage to maximize compound stability and minimize degradation.
2-8°C (Refrigerator) Not RecommendedUnsuitable for long-term storage of organic compounds in solution due to higher risk of chemical degradation.
Storage and Handling Logic

G start Freshly Prepared Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot storage_decision Select Storage Temp aliquot->storage_decision store_neg20 Store at -20°C storage_decision->store_neg20 < 1 Month Use store_neg80 Store at -80°C storage_decision->store_neg80 > 1 Month Use use_decision Ready to Use in Assay? store_neg20->use_decision store_neg80->use_decision thaw Thaw One Aliquot at RT use_decision->thaw Yes inspect Visual QC Check: Precipitate? Color Change? thaw->inspect qc_fail Discard Aliquot Use New One inspect->qc_fail Issues Found qc_pass Proceed to Dilution inspect->qc_pass No Issues

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole chemical synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This document provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yield. The guidance is based on established principles of imidazole synthesis, drawing parallels from the synthesis of structurally similar compounds.

Introduction to the Synthesis

The synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic approach is a variation of the Debus-Radziszewski imidazole synthesis.[1][2][3] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, a plausible pathway involves the reaction of a suitable α-hydroxy-α'-aminoketone precursor with 3-pyridinecarboxaldehyde, or a related multi-component strategy.

Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Low Overall Reaction Yield

Q1: My overall yield of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Purity of Starting Materials: Impurities in your reactants can significantly hinder the reaction, leading to the formation of side products and a lower yield of the desired imidazole. Always ensure the purity of your starting materials, such as dihydroxyacetone, 3-pyridinecarboxaldehyde, and any ammonia source, before commencing the synthesis.[4]

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. Optimization is often necessary.[4]

    • Temperature: Some steps may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions will naturally lead to lower yields.

  • Catalyst Activity: If a catalyst is employed, its activity could be compromised. Consider the possibility of catalyst deactivation. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[5]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[6]

II. Issues with the Imidazole Ring Formation

Q2: I am observing the formation of multiple byproducts during the imidazole ring formation step. What are the likely side reactions, and how can I minimize them?

A2: The formation of byproducts during imidazole synthesis is a common challenge. In the context of a Radziszewski-type synthesis for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, potential side reactions include:

  • Self-condensation of the dicarbonyl species: The α-hydroxy ketone can potentially self-condense under the reaction conditions.

  • Over-oxidation: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if oxidizing agents are present or if the reaction is run under air for extended periods at high temperatures.

  • Polymerization: Aldehydes, particularly in the presence of base, can undergo polymerization.

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can favor side reactions.

  • Order of Addition: The order in which you add the reagents can be critical. It is often beneficial to form the imine intermediate in situ before the final cyclization.[7]

  • Temperature Control: Maintain the reaction at the optimal temperature. High temperatures can promote side reactions and decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydroxymethyl group.

Q3: The cyclization to form the imidazole ring is not proceeding to completion. What can I do to drive the reaction forward?

A3: Incomplete cyclization can be due to several factors:

  • Insufficient Reaction Time or Temperature: As a first step, ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction by TLC or LC-MS.

  • Reversibility of Imine Formation: The initial formation of the diimine intermediate can be reversible. Removing water as it is formed, for example, by using a Dean-Stark apparatus, can help drive the equilibrium towards the product.

  • pH of the Reaction Mixture: The pH can significantly influence the rate of cyclization. The reaction often proceeds best under neutral to slightly basic conditions.

III. Purification Challenges

Q4: I am finding it difficult to purify the final product, 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. What are some effective purification strategies?

A4: The purification of pyridine and imidazole derivatives can be challenging due to their basicity and polarity.[4][6]

  • Column Chromatography: This is a versatile technique for separating the target compound from byproducts.

    • Tailing on Silica Gel: The basic nature of the pyridine and imidazole moieties can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.

    • Choice of Eluent: A gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective. Common solvent systems include dichloromethane/methanol or ethyl acetate/hexane with a basic modifier.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization.

  • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic impurities. The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]

Experimental Protocols

The following are generalized protocols based on established imidazole syntheses that can be adapted for the synthesis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. Note: These protocols are intended as a starting point and may require optimization.

Protocol 1: Modified Radziszewski Synthesis

This protocol is adapted from the general principles of the Debus-Radziszewski synthesis.[2]

Reactants and Reagents:

ReagentMolar Ratio
Dihydroxyacetone1.0 eq
3-Pyridinecarboxaldehyde1.0 eq
Ammonium Acetate2.5 - 5.0 eq
Glacial Acetic AcidSolvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve dihydroxyacetone (1.0 eq) and 3-pyridinecarboxaldehyde (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (2.5 - 5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizing the Workflow

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.

TroubleshootingWorkflow start Low Yield of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure failure Yield Still Low Re-evaluate Synthetic Route check_purity->failure If impure temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time solvent Screen Different Solvents optimize_conditions->solvent catalyst Evaluate Catalyst optimize_conditions->catalyst analyze_byproducts Analyze Byproducts (TLC, LC-MS) purification_issues Address Purification Challenges analyze_byproducts->purification_issues If side products identified analyze_byproducts->failure If starting material remains column_chrom Optimize Column Chromatography purification_issues->column_chrom crystallization Develop Crystallization Protocol purification_issues->crystallization acid_base Implement Acid-Base Extraction purification_issues->acid_base temp->analyze_byproducts time->analyze_byproducts solvent->analyze_byproducts catalyst->analyze_byproducts success Improved Yield column_chrom->success crystallization->success acid_base->success SyntheticPathway reagents Dihydroxyacetone + 3-Pyridinecarboxaldehyde + Ammonia Source (e.g., NH4OAc) intermediate In situ formation of α-hydroxy-α'-aminoketone and imine intermediates reagents->intermediate Condensation cyclization Cyclization and Dehydration intermediate->cyclization Intramolecular Condensation product 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole cyclization->product Aromatization

Caption: Proposed Radziszewski synthesis pathway.

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • Van Leusen Imidazole Synthesis. Available at: [Link]

  • The Debus–Radziszewski imidazole synthesis. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. In Wikipedia. Available at: [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. Available at: [Link]

  • Van Leusen reaction. In Wikipedia. Available at: [Link]

  • Van Leusen reaction. Available at: [Link]

  • The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Available at: [Link]

  • Crystal structure of 1H-imidazole-1-methanol. IUCrData, 3(3), x180377. Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 12(42), 27363-27393. Available at: [Link]

  • The Preparation of 4(5)-Hydroxymethyl-imidazole. Journal of the American Chemical Society, 64(2), 457-457. Available at: [Link]

  • Synthesis of 2,4(5)-bis(hydroxymethyl)imidazoles and 2,4(5)-bis[(2-hydroxyethoxy)methyl]imidazoles. Precursors of 2,4(5)-connected imidazole crown ethers. The Journal of Organic Chemistry, 50(26), 5446-5449. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN J. Chem, 15(3), 1735-1740. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-731. Available at: [Link]

  • Exploiting reduced-symmetry ligands with pyridyl and imidazole donors to construct a second-generation stimuli-responsive heterobimetallic [PdPtL4]4+ cage. Chemical Science, 13(1), 169-176. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 798. Available at: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 837-855. Available at: [Link]

  • Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry, 69(22), 7752-7754. Available at: [Link]

  • Direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols by diruthenium(ii) catalysts under aerobic conditions. Organic & Biomolecular Chemistry, 15(48), 10170-10174. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 27(19), 6649. Available at: [Link]

Sources

Optimization

overcoming 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole solubility issues in aqueous buffers

Welcome to the technical support resource for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility challenges encountered with this compound in aqueous buffers. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?

Q1: What intrinsic properties of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole contribute to its poor aqueous solubility?

A1: The solubility behavior of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is governed by a balance of competing structural features. While it possesses polar groups, its core structure presents significant challenges.

  • Aromatic Core: The molecule is built on a fused pyridine-imidazole aromatic system. Such planar, rigid structures tend to pack efficiently into a stable crystal lattice. The energy required to break this lattice (crystal lattice energy) is high, which is a primary reason for low intrinsic solubility.

  • Competing Moieties:

    • Hydrophilic Groups: The molecule contains three key features that promote aqueous solubility: the hydroxymethyl group (-CH2OH), which can hydrogen bond with water, and two basic nitrogen atoms (one on the pyridine ring and one on the imidazole ring).[1]

    • Hydrophobic Character: Despite these polar groups, the overall aromatic surface area is significant, contributing to a lipophilic character that disfavors dissolution in water.

  • pH-Dependent Ionization: The key to manipulating the solubility of this compound lies in its basic nitrogen centers. The imidazole ring has a pKa of approximately 7 for its conjugate acid, while the pyridine ring has a pKa of about 5.2 for its conjugate acid.[2][3] At physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form.

Below is a diagram illustrating the pH-dependent protonation states of the molecule, which are central to overcoming its solubility issues.

G cluster_0 High pH (>8) cluster_1 Slightly Acidic pH (5.5 - 7.0) cluster_2 Acidic pH (<5) node_neutral Neutral Form (Low Solubility) node_mono Mono-Protonated (Imidazole) (Improved Solubility) node_neutral->node_mono Decrease pH (pKa ~7.0) node_mono->node_neutral Increase pH node_di Di-Protonated (Imidazole + Pyridine) (Highest Solubility) node_mono->node_di Decrease pH (pKa ~5.2) node_di->node_mono Increase pH

Caption: pH-dependent protonation states and their effect on solubility.

Part 2: Initial Troubleshooting & Common Issues

Q2: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). What's happening and how do I fix it?

A2: This is the most common problem researchers face and is a classic example of kinetic insolubility . Your compound is soluble in the 100% DMSO stock but crashes out when the solvent environment abruptly changes to a highly aqueous one. The key is to manage this transition and stay below the compound's solubility limit in the final buffer.

Here is a troubleshooting workflow to address this issue:

G start Precipitation Observed (DMSO stock to Aqueous Buffer) q1 Is the final DMSO concentration >2%? start->q1 sol1 Reduce final DMSO to <1%. Prepare a more concentrated DMSO stock if needed. q1->sol1 Yes q2 Is the final compound concentration too high? q1->q2 No sol1->q2 sol2 Lower the final working concentration. Determine the kinetic solubility limit (See Protocol 1). q2->sol2 Yes q3 Is the buffer pH > 7? q2->q3 No end Solution is Clear sol2->end sol3 Use a buffer with lower pH (e.g., pH 6.0). (See Part 3: pH Adjustment). q3->sol3 Yes q3->end No sol3->end G cluster_0 Solubility Enhancement Strategies cluster_1 Mechanism start Poorly Soluble Compound ph_mod pH Adjustment start->ph_mod cosolvent Co-solvents start->cosolvent excipient Excipients start->excipient ph_mech Forms a more soluble salt by protonating N atoms. ph_mod->ph_mech co_mech Reduces bulk solvent polarity, decreasing interfacial tension. cosolvent->co_mech ex_mech Encapsulates compound in a hydrophilic shell. excipient->ex_mech

Caption: Overview of primary solubility enhancement mechanisms.

Part 4: Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment

This method is ideal for early-stage screening to quickly estimate the solubility limit when diluting from a DMSO stock.

  • Preparation:

    • Prepare a 10 mM stock solution of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole in 100% DMSO.

    • Aliquot 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into multiple wells of a 96-well plate.

  • Execution:

    • Add 2 µL of the 10 mM DMSO stock to the first well. Mix thoroughly. This creates a 100 µM solution with 1% DMSO.

    • Visually inspect for precipitation against a dark background. A light-scattering plate reader (nephelometer) can also be used for quantitative measurement. [4] * If no precipitate is observed, repeat the process with a higher concentration stock (e.g., 20 mM or 50 mM) to find the concentration at which precipitation first occurs.

  • Interpretation: The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement

This "gold standard" method measures the true equilibrium solubility and is essential for pre-formulation and lead optimization. [4]

  • Preparation:

    • Add an excess amount of the solid compound (enough so that undissolved solid remains) to a vial containing a known volume of the aqueous buffer (e.g., 1 mL).

  • Equilibration:

    • Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the slurry to equilibrate for 24-48 hours. Equilibrium is reached when the concentration of the dissolved compound no longer changes over time. [5]3. Separation:

    • Separate the undissolved solid from the solution. This is a critical step. Use either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or a syringe filter (e.g., 0.22 µm PVDF) to obtain a clear supernatant. [4]4. Quantification:

    • Carefully take a known volume of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV or LC-MS/MS. [4]5. Calculation: Back-calculate to determine the original concentration in the supernatant. This value is the thermodynamic solubility.

Part 5: Frequently Asked Questions (FAQs)

Q: Should I use kinetic or thermodynamic solubility data? A: It depends on the stage of your research. For high-throughput screening of many compounds, kinetic solubility is often sufficient. For detailed characterization, lead optimization, and formulation development, thermodynamic solubility data is essential. [5][4] Q: Can I just heat the solution to get my compound to dissolve? A: While gentle warming can sometimes help dissolve a compound, it is generally not recommended as a primary strategy. It can lead to the formation of a supersaturated solution that may precipitate upon cooling. More importantly, you risk thermal degradation of your compound.

Q: My compound is an amorphous solid. Does that matter? A: Yes, significantly. An amorphous form of a drug is generally more soluble than its crystalline counterparts because it lacks the high lattice energy of an ordered crystal structure. [1]However, amorphous forms are metastable and can convert to a less soluble crystalline form over time, especially in solution. It is crucial to characterize the solid-state form of your material.

References
  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(06), 148-159. [Link]

  • Pawar, P., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, Der Pharmacia Lettre, 4(5), 1459-1467. [Link]

  • Kumar, L., & Singh, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 10(1), 1-10. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Aggarwal, G., & Singh, A. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-406. [Link]

  • Shi, Y., et al. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282. [Link]

  • Purohit, R., & Vuddanda, P. R. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2535-2550. [Link]

  • Pharma Education. (n.d.). Determination of Solubility by Gravimetric Method. Pharma Education. [Link]

  • Iga, K., et al. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]

  • Bahr, M., & Lan, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Alexander, K. S., et al. (2015). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 104(10), 3235-3245. [Link]

  • Strickley, R. G. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current Drug Metabolism, 3(1), 29-42. [Link]

  • Purohit, R., & Vuddanda, P. R. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 13(12), 2095. [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10). [Link]

  • Mistry, P., & Batchelor, H. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Journal of Pharmacy and Pharmacology, 55(3), 339-346. [Link]

  • Dhamrait, A. K. (2015). solubility experimental methods.pptx. SlideShare. [Link]

  • Box, K. J., et al. (2016). The effect of buffer species on biorelevant dissolution and precipitation assays – Comparison of phosphate and bicarbonate buffer. European Journal of Pharmaceutics and Biopharmaceutics, 107, 131-138. [Link]

  • Al-Marzouqi, A. H., et al. (2006). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 55(3-4), 247-254. [Link]

  • Liu, Y., et al. (2016). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 21(11), 1469. [Link]

  • Sharma, A., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 931-936. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • ProQuest. (2020). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid. PubChem. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Ude, C. C., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Polymers, 13(21), 3794. [Link]

  • Kim, S. H., et al. (2007). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry, 72(26), 10184-10187. [Link]

  • ChemBK. (2024). 4(5)-(Hydroxymethyl)imidazole. ChemBK. [Link]

  • ResearchGate. (2023). Pyridine containing compounds explored for anticancer potentials. ResearchGate. [Link]

  • Bordwell, F. G. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

  • Domańska, U., & Rekawek, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 932-937. [Link]

  • Antal, I., et al. (2009). Aqueous solvent system for the solubilization of azole compounds. ResearchGate. [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]

  • Pinheiro, R. G., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(17), 5344. [Link]

  • NextSDS. (n.d.). 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid. NextSDS. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Chemistry Stack Exchange. [Link]

  • Schmidt am Busch, M., & Knapp, E.-W. (2006). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. ChemPhysChem, 7(10), 2067-2070. [Link]

Sources

Troubleshooting

preventing oxidative degradation of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole during long-term storage....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole during long-term storage. The information herein is designed to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of this critical compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole during storage?

A1: The primary degradation pathway is oxidation. The imidazole and pyridine rings, along with the hydroxymethyl group, are susceptible to attack by atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of transition metal ions.[1][2][3][4][5]

Q2: What are the initial signs of degradation?

A2: Visual indicators can include a change in color of the solid material, often to a yellowish or brownish hue. In solution, the appearance of new peaks in chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.

Q3: What are the ideal short-term and long-term storage temperatures?

A3: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), storing at -20°C or below is crucial to minimize thermal degradation pathways and slow oxidative processes.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, for long-term stability, storing under an inert atmosphere such as argon or nitrogen is highly recommended. This displaces oxygen, a key reactant in the oxidative degradation process.

Q5: Can the type of storage container impact stability?

A5: Absolutely. Use amber glass vials or containers that block UV and visible light to prevent photodegradation.[6][7][8][9][10] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress and oxygen exchange.[11]

Troubleshooting Guide: Investigating and Preventing Oxidative Degradation

This section provides a systematic approach to identifying, quantifying, and mitigating the oxidative degradation of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Identifying Degradation: Analytical Approaches

The most reliable method for detecting and quantifying degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14]

Protocol: HPLC Method for Stability Assessment

  • Sample Preparation:

    • Accurately weigh a known amount of the compound.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[13][14]

    • Flow Rate: Typically 1.0 mL/min.[13]

    • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., around 280-310 nm).[13]

  • Data Analysis:

    • Inject a freshly prepared "time-zero" sample to establish the initial purity profile.

    • Analyze aged samples and compare their chromatograms to the time-zero sample.

    • The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Understanding the Degradation Pathway

Oxidative degradation can be a complex process. A simplified, putative pathway is illustrated below. The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The imidazole ring itself can also undergo oxidation, potentially leading to ring-opening products.

G Compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Aldehyde 5-Formyl-2-(3-pyridyl)imidazole Compound->Aldehyde Oxidation RingOpened Ring-Opened Products Compound->RingOpened Ring Oxidation CarboxylicAcid 2-(3-pyridyl)imidazole-5-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Putative oxidative degradation pathway.

Proactive Prevention of Degradation

A multi-faceted approach is the most effective strategy to ensure long-term stability.

2.3.1. Optimal Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or belowReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative reactions.
Light Amber glass vialsProtects against light-induced degradation.[6][7][8][9][10]
Container Tightly sealed with PTFE linerPrevents moisture and oxygen ingress.[11]
Moisture Store with a desiccantMinimizes water-mediated degradation.[15][16][17]

2.3.2. Use of Antioxidants

For solutions, the addition of antioxidants can significantly inhibit oxidative degradation.[18][19][20][21][22]

  • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers.[18][19]

  • Reducing Agents: Ascorbic acid can act as a sacrificial antioxidant.[18][19]

  • Chelating Agents: Citric acid or EDTA can be used to chelate trace metal ions that can catalyze oxidation.[22]

Experimental Workflow: Evaluating Stabilizers

The following workflow can be used to systematically evaluate the effectiveness of different storage conditions and antioxidant additives. This process is a form of forced degradation study, which is a common practice in pharmaceutical development to assess the intrinsic stability of a molecule.[23][24][25]

G cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the compound in the desired solvent Spike Spike solutions with different antioxidants (BHT, Ascorbic Acid, etc.) and controls (no antioxidant) Prep->Spike Store Aliquot samples into amber vials under different conditions: - Ambient/Air - Ambient/Inert Gas - Elevated Temp/Air - Elevated Temp/Inert Gas Spike->Store Analyze Analyze samples by HPLC at regular intervals (e.g., T=0, 1, 2, 4 weeks) Store->Analyze Compare Compare purity profiles to identify the most stable conditions Analyze->Compare

Caption: Workflow for stability testing.

By following this comprehensive guide, researchers can significantly enhance the long-term stability of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, thereby ensuring the integrity and reproducibility of their scientific work.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy.
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  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
  • Recent advances in metal-catalysed oxidation reactions. Royal Society Publishing.
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.
  • Effect of moisture on solid state stability. ResearchGate.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Unlocking Chemistry's Potential: Exploring the Role of Transition Metal Catalysts in Organic Synthesis. PURKH.
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics.
  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • ICSC 0323 - PYRIDINE. INCHEM.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate.
  • Pyridine-Health Hazards and Toxicity. ChemicalBook.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.
  • Pyridine. Apollo Scientific.
  • Storage of pyridine? Sciencemadness Discussion Board.

Sources

Optimization

troubleshooting HPLC peak tailing for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole analysis

Technical Support Center: HPLC Analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole This guide provides in-depth troubleshooting strategies for a common issue in the reversed-phase HPLC analysis of 5-(Hydroxymethyl)-2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

This guide provides in-depth troubleshooting strategies for a common issue in the reversed-phase HPLC analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole: chromatographic peak tailing. As an analyte containing basic pyridine and imidazole moieties, it is highly susceptible to secondary interactions that can compromise peak symmetry, resolution, and quantitation accuracy. This document offers a structured, cause-and-effect approach to diagnosing and resolving this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing. What are the immediate checks I should perform on my HPLC system?

A1: Before delving into complex method adjustments, it is crucial to rule out common system-level and consumable-related faults. These issues can mimic or worsen analyte-specific problems.

  • Check for Dead Volume: Ensure all fittings, particularly at the column inlet and outlet, are correctly installed using the appropriate ferrule depth. Improperly seated fittings are a primary source of extra-column volume, which causes peak broadening and tailing.

  • Inspect the Guard Column: If a guard column is in use, it may be contaminated or expired. Contaminants can create active sites that cause tailing. As a simple diagnostic test, remove the guard column and run the analysis again. If peak shape improves significantly, replace the guard column.

  • Column Contamination/Age: A column nearing the end of its lifespan or one that has been exposed to harsh samples can exhibit poor peak shape. This is often due to the accumulation of strongly retained compounds or the degradation of the stationary phase, exposing more active silanol groups.

Q2: What properties of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole cause it to tail, and how does this mechanism work?

A2: The primary cause of peak tailing for this analyte is its chemical structure, specifically the presence of basic nitrogen atoms in the pyridine and imidazole rings. This leads to a phenomenon known as secondary ionic interaction .

The vast majority of reversed-phase HPLC columns use a silica backbone (SiO₂) for the stationary phase. Even with advanced manufacturing, residual, acidic silanol groups (Si-OH) remain on the silica surface.

  • The Mechanism: At typical mid-range pH values (e.g., pH 3-6), the basic nitrogens on your analyte can become protonated (positively charged). These positively charged sites are then attracted to the negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase. This secondary ionic interaction is stronger than the intended hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to lag behind the main band as they travel through the column, resulting in a tailed peak.

Q3: How can I use the mobile phase pH to control these secondary interactions and improve my peak shape?

A3: Modulating the mobile phase pH is the most powerful tool for mitigating secondary silanol interactions. The goal is to control the ionization state of both the analyte and the surface silanols. The pKa of the pyridine moiety is approximately 5.2, while the imidazole moiety is around 7.0.

  • Strategy 1: Low pH (Recommended)

    • Principle: By lowering the mobile phase pH to 2.5-3.0, you ensure that both the analyte's basic nitrogens are fully protonated (positively charged) and, crucially, the surface silanols are fully protonated (neutral). This effectively "shields" the silanols, preventing the ionic interaction and allowing for a single, predictable reversed-phase retention mechanism.

    • Action: Use a buffer like 0.1% formic acid or phosphoric acid to control the pH.

  • Strategy 2: High pH (Use with Caution)

    • Principle: At a high pH (e.g., pH > 9, if using a pH-stable column), the basic analyte remains in its neutral, uncharged state. This prevents the ionic interaction with the silanols.

    • Action: This requires a specialized hybrid or polymer-based column stable at high pH. Using a standard silica column above pH 7.5 will cause rapid and irreversible degradation.

Q4: My peak shape is still not perfect at low pH. What mobile phase additives can I use?

A4: If pH adjustment alone is insufficient, incorporating a mobile phase additive can provide the necessary improvement. These additives work by competing with the analyte for interaction with the active silanol sites.

  • Competitive Base (Ion-Pairing Suppressor):

    • Mechanism: A small, basic molecule is added to the mobile phase. This "sacrificial base" is also protonated at low pH and will preferentially interact with any available ionized silanols, effectively masking them from your analyte.

    • Example: Add Triethylamine (TEA) at a low concentration (e.g., 10-25 mM). Note that TEA can be difficult to flush from a column and may suppress MS signal if used with LC-MS.

  • Ion-Pairing Agent:

    • Mechanism: An agent like trifluoroacetic acid (TFA) not only controls pH but its counter-ion (CF₃COO⁻) can form an ion pair with the protonated analyte. This neutralizes the analyte's charge and can improve retention and peak shape.

    • Example: Use 0.05-0.1% TFA in the mobile phase. Like TEA, TFA is a strong ion-pairing agent and can be difficult to remove from the column and is a known ion-suppressor in mass spectrometry.

Q5: Could my column chemistry be the issue? What type of column is best for this analysis?

A5: Yes, column selection is critical. Not all C18 columns are the same. For basic analytes like yours, modern, high-purity silica columns with advanced end-capping are strongly recommended.

  • End-Capping: This is a process where the manufacturer chemically bonds small silanes (like trimethylsilane) to the residual silanol groups after the primary C18 chains are attached. A column with superior, "double end-capping" will have far fewer free silanols, drastically reducing the potential for secondary interactions.

  • Alternative Chemistries: If tailing persists, consider a column with a different stationary phase. Phenyl-hexyl phases can offer alternative selectivity, while polar-embedded phases contain groups (like carbamates) that create a hydration layer near the silica surface, further shielding the silanols from basic analytes.

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and solving peak tailing issues for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

TroubleshootingWorkflow start Peak Tailing Observed system_check Step 1: System & Consumables Check - Check fittings for dead volume - Remove/replace guard column - Assess column age/history start->system_check mp_check Step 2: Mobile Phase Optimization - Is pH controlled with a buffer? - Is pH in the 2.5-3.0 range? system_check->mp_check If tailing persists solved Problem Resolved Peak Shape Acceptable system_check->solved If resolved additive_check Step 3: Additive Intervention - Introduce a competitive base (e.g., TEA) - Or use an ion-pairing agent (e.g., TFA) mp_check->additive_check If tailing persists mp_check->solved If resolved column_check Step 4: Column Hardware Review - Is the column modern, high-purity silica? - Does it feature robust end-capping? additive_check->column_check If tailing persists additive_check->solved If resolved column_check->solved Consider alternative column chemistry

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Data & Parameter Summary

The table below summarizes the troubleshooting strategies and their impact on the analysis.

Strategy Underlying Cause Addressed Recommended Action Expected Outcome Potential Downsides
System Check Extra-column volume, contaminationVerify fittings, replace guard columnSharper peaks if system was the causeNone
Low pH Mobile Phase Silanol-Analyte Ionic InteractionBuffer mobile phase to pH 2.5-3.0 with 0.1% Formic AcidSignificant improvement in peak symmetryMay alter retention time
Mobile Phase Additive Residual Silanol ActivityAdd 10-25 mM Triethylamine (TEA) to mobile phaseFurther reduction in tailingCan be difficult to remove from column; MS signal suppression
Column Selection High Silanol ActivityUse a modern, double end-capped C18 columnInherently better peak shape for basic compoundsHigher initial column cost

Key Experimental Protocols

Protocol 1: Preparation of a Low-pH Mobile Phase

This protocol describes the preparation of a mobile phase designed to suppress silanol interactions.

  • Prepare Aqueous Component: Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Add Acid: Using a micropipette, carefully add 1.0 mL of high-purity formic acid to the water. This creates a 0.1% (v/v) solution with a pH of approximately 2.7.

  • Mix and Degas: Cap the bottle and swirl gently to mix. Degas the solution for 15-20 minutes using a sonicator or vacuum degasser to prevent pump cavitation.

  • Prepare Organic Component: Use HPLC-grade acetonitrile or methanol as the organic solvent.

  • Set Gradient: Program your HPLC method to run a gradient with the 0.1% formic acid in water as Mobile Phase A and your organic solvent as Mobile Phase B.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is vital, especially when changing mobile phases.

  • Initial Flush: Flush the new or stored column with 100% organic solvent (e.g., acetonitrile) for at least 20 column volumes to remove any storage solvents or contaminants.

  • Introduce Mobile Phase: Gradually introduce the analytical mobile phase. A step-gradient from 100% organic to your initial analytical conditions over 10-15 minutes is recommended to avoid shocking the column.

  • Equilibrate: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 column volumes. The baseline of your detector (e.g., UV) should be stable and flat before injecting any samples.

  • Test Injection: Perform a blank injection (mobile phase) followed by an injection of your standard to confirm the system is ready.

References

  • Dolan, J. W. (2013). Peak Tailing and Resolution. LCGC North America, 31(3), 204–210. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29–71. [Link]

  • Restek Corporation. (2020). A Technical Guide to HPLC & UHPLC Columns. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Agilent Technologies. (2021). HPLC & UHPLC Columns: AdvanceBio, ZORBAX, and Poroshell Columns. [Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Purification

Welcome to the technical support guide for the purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the crystallization of this molecule. We will move beyond simple protocols to explore the causal relationships between experimental parameters and purification outcomes, empowering you to rationally design and troubleshoot your crystallization processes.

Section 1: Understanding the Molecule - The Key to Rational Design

The structure of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole dictates its physicochemical behavior, which is the foundation for developing a successful crystallization strategy. The molecule possesses several key functional groups that influence its solubility and intermolecular interactions.

  • Imidazole Ring: This five-membered aromatic ring contains both a pyrrole-type (N-H) and a pyridine-type nitrogen. The N-H group is a hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor.[1] The imidazole moiety is also basic, with a pKa of its conjugate acid around 7, allowing for potential purification via acid-base extraction or pH-controlled crystallization.[1][2]

  • Pyridine Ring: This is a basic, aromatic heterocycle that primarily acts as a hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH2OH): This primary alcohol is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for protic solvents.

The combination of these groups results in a polar, amphoteric molecule capable of extensive hydrogen bonding.[2][3] This high polarity suggests good solubility in polar solvents and poor solubility in nonpolar solvents, a critical piece of information for solvent selection.

Table 1: Key Physicochemical Properties of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

PropertyPredicted CharacteristicImplication for Crystallization
Polarity HighSoluble in polar solvents (e.g., water, alcohols, DMSO). Insoluble in nonpolar solvents (e.g., hexanes, toluene).
Hydrogen Bonding 2 Donors (N-H, O-H), Multiple Acceptors (N atoms, O atom)Strong intermolecular interactions favor crystal lattice formation. High affinity for protic solvents.
Acid-Base Nature Amphoteric (Weakly Basic)[4]Solubility is highly pH-dependent. Can be protonated in acidic solutions to form more water-soluble salts.[1]

Section 2: Core Principles and General Workflow

Crystallization is a thermodynamically driven process where a solute in a supersaturated solution organizes into a well-defined, solid lattice. The goal is to create a state of supersaturation that is optimal for crystal growth but not so high that it causes rapid precipitation or "oiling out." The most common techniques applicable to this molecule are slow cooling and anti-solvent addition.[5]

Crystallization_Workflow A 1. Dissolution Dissolve crude material in a minimal amount of hot 'good' solvent. B 2. Treatment (Optional) Add activated carbon to remove colored impurities. Perform hot filtration. A->B If colored C 3. Induce Supersaturation A->C If not colored B->C D 4a. Slow Cooling Allow solution to cool slowly to room temp, then to 0-4°C. C->D Method 1 E 4b. Anti-Solvent Addition Slowly add a miscible 'poor' solvent until turbidity persists. C->E Method 2 F 5. Crystal Growth (Aging) Allow system to stand undisturbed for several hours to maximize yield. D->F E->F G 6. Isolation & Washing Collect crystals via vacuum filtration. Wash with cold anti-solvent. F->G H 7. Drying Dry crystals under vacuum to constant weight. G->H Troubleshooting_Tree Start Start Crystallization Experiment Result Observe Outcome Start->Result Oiling Did it 'Oil Out' or form an amorphous solid? Result->Oiling LowYield Was the yield low (< 50%)? Oiling->LowYield No Action_Oil ACTION: 1. Reheat & add more solvent (dilute). 2. Slow down cooling/addition rate. 3. Try a different solvent system. Oiling->Action_Oil Yes Impure Is the product still impure (TLC/m.p.)? LowYield->Impure No Action_Yield ACTION: 1. Ensure complete cooling (ice bath). 2. Add more anti-solvent. 3. Re-screen for a less-solubilizing solvent. LowYield->Action_Yield Yes Success Success! Pure Crystals Obtained Impure->Success No Action_Impure ACTION: 1. Re-crystallize a second time. 2. Use activated carbon if colored. 3. Consider column chromatography first. Impure->Action_Impure Yes Action_Oil->Start Retry Action_Yield->Start Retry Action_Impure->Start Retry

Sources

Optimization

Technical Support Center: Reducing Byproduct Impurities in 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole Extraction Protocols

Welcome to the technical support center for the purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction and purification of this and structurally similar polar heterocyclic compounds. The following sections provide in-depth answers to common challenges, detailed experimental protocols, and the scientific rationale behind these recommendations.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole in a question-and-answer format.

Question 1: My final product is contaminated with unreacted starting materials, specifically 3-pyridinecarboxaldehyde and dihydroxyacetone. How can I remove them?

Answer: The presence of starting materials post-reaction is a common issue. Their removal can be achieved by leveraging the differences in their chemical properties compared to the desired product.

  • 3-Pyridinecarboxaldehyde: This aldehyde can be removed through a carefully controlled acidic wash. The basicity of the pyridine ring in your target compound (pKa of the pyridinium ion is ~5.2) allows it to be protonated and remain in the aqueous phase at a pH below 5. However, to selectively remove the aldehyde, a bisulfite wash is highly effective.

    • Mechanism: Sodium bisulfite adds to the aldehyde to form a water-soluble bisulfite adduct, which can then be easily separated from the organic layer containing your product.

    • Protocol: After the initial reaction workup, wash the organic layer with a 10% aqueous solution of sodium bisulfite. Ensure thorough mixing and allow the layers to separate completely.

  • Dihydroxyacetone (DHA): DHA is highly polar and water-soluble. A simple aqueous wash should be sufficient to remove most of the unreacted DHA.

    • Protocol: Perform multiple washes with deionized water or a brine solution (saturated NaCl) to effectively partition the DHA into the aqueous phase. The brine wash also helps to break up any emulsions that may have formed.

Question 2: I am observing a persistent colored impurity in my isolated product, even after initial extraction. What is the likely cause and how can I remove it?

Answer: Colored impurities in imidazole synthesis often stem from oxidation or polymerization side reactions.[1] The extended conjugation in these byproducts leads to the absorption of visible light.

  • Likely Causes:

    • Oxidation: The imidazole ring and the hydroxymethyl group can be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts, leading to highly conjugated, colored byproducts.[1]

    • Polymerization: Under certain pH and temperature conditions, starting materials or the product itself can undergo polymerization, resulting in dark, tar-like substances.[1]

  • Removal Strategies:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[1] Activated carbon has a high surface area and can adsorb large, conjugated molecules.

      • Protocol: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (typically 1-5% by weight). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon.[1]

    • Recrystallization: This is a powerful technique for purifying solid compounds and can be very effective at removing colored impurities.[1][2] The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

Question 3: My purification by silica gel column chromatography is resulting in significant peak tailing and low yield. What is causing this and what are my options?

Answer: Peak tailing of basic compounds like 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole on standard silica gel is a very common issue.[1][3]

  • Cause: The basic nitrogen atoms in both the imidazole and pyridine rings interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding leads to some molecules being retained longer than others, resulting in broad, tailing peaks and potential irreversible adsorption, which lowers the yield.[3]

  • Solutions:

    • Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the mobile phase.[3] The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Change the Stationary Phase: If tailing persists, switch to a less acidic or a basic stationary phase.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and can significantly reduce tailing.[1][3]

      • Deactivated Silica: You can also use silica gel that has been "deactivated" by treatment with a base.

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase (C18) chromatography could be a viable option.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the liquid-liquid extraction of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole?

A1: A pH-controlled liquid-liquid extraction is the most effective approach. The amphoteric nature of the molecule (containing both a basic pyridine ring and a weakly acidic/basic imidazole ring) allows for selective partitioning between aqueous and organic phases by adjusting the pH.

  • Step 1: Acidic Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an acidic aqueous solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer, leaving behind non-basic impurities in the organic layer.

  • Step 2: Basification and Re-extraction: Separate the aqueous layer and basify it with a base (e.g., NaOH, NaHCO3) to a pH > 8. This will deprotonate your compound, making it less water-soluble. Then, extract the aqueous layer with a fresh portion of organic solvent. Your purified product will now be in the organic layer.

  • Step 3: Wash and Dry: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and then concentrate it under reduced pressure.

Q2: How do I choose the right solvent for extraction and recrystallization?

A2: Solvent selection is critical for successful purification.

  • For Extraction: The ideal extraction solvent should have good solubility for your product in its neutral form but be immiscible with water. Ethyl acetate and dichloromethane are common choices. For highly polar compounds, a mixture of solvents or more polar solvents like butanol might be necessary.[4]

  • For Recrystallization: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but well when heated.[2] You may need to experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane) to find the optimal conditions.

Q3: Can I use techniques other than column chromatography for final purification?

A3: Yes, several other techniques can be employed for the final purification step.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable method for achieving high purity.[1]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can provide excellent separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially for analytical standards or biological testing, preparative HPLC is the method of choice. Both normal-phase and reverse-phase columns can be used, depending on the compound's properties.[5][6][7]

Part 3: Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed for the purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole from a typical reaction mixture.

  • Initial Workup:

    • Quench the reaction mixture by adding it to an equal volume of water.

    • Add ethyl acetate to dissolve the organic components.

  • Acidic Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the organic layer with 1M HCl (3 x 50 mL for a 200 mL organic layer).

    • Combine the acidic aqueous layers. The product is now in the aqueous phase as a salt.

  • Basification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 2M NaOH with stirring until the pH is ~9.

    • Extract the basified aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is for the purification of the crude product obtained from the liquid-liquid extraction.

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of the chromatography eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel.[1]

  • Column Packing:

    • Pack a glass column with silica gel in the chosen eluent system (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).

  • Loading and Elution:

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis:

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Part 4: Data Presentation

Table 1: Troubleshooting Summary for Impurity Removal

IssuePotential CauseRecommended Solution
Unreacted Aldehyde Incomplete reactionWash with 10% aqueous sodium bisulfite.
Unreacted Dihydroxyacetone High polarityMultiple washes with water or brine.
Colored Impurities Oxidation or polymerization[1]Treatment with activated carbon; Recrystallization.[1]
Peak Tailing on Silica Gel Strong interaction with acidic silanol groups[3]Add triethylamine to eluent; Use alumina or deactivated silica.[1][3]
Low Yield from Column Irreversible adsorption on silica gel[3]Use a less acidic stationary phase like alumina.[3]

Part 5: Visualizations

Troubleshooting_Workflow start Crude Product with Impurities step1 Perform Liquid-Liquid Extraction (pH swing) start->step1 q1 Are starting materials still present? step1->q1 step2 Bisulfite wash for aldehyde Aqueous wash for DHA q1->step2 Yes q2 Is the product colored? q1->q2 No step2->q2 step3 Treat with Activated Carbon Recrystallize q2->step3 Yes step4 Perform Column Chromatography q2->step4 No step3->step4 q3 Is there peak tailing? step4->q3 step5 Add triethylamine to eluent Switch to Alumina q3->step5 Yes end_node Pure Product q3->end_node No step5->end_node

Caption: A general troubleshooting workflow for the purification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Caption: Chemical structures of the target molecule and common starting material impurities.

References

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Welcome to the technical support guide for resolving matrix interference in the mass spectrometric detection of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This resource is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving matrix interference in the mass spectrometric detection of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions to common analytical challenges.

Troubleshooting Guide: Resolving Signal Instability and Poor Quantification

This section addresses the most common issues encountered during the LC-MS analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, focusing on problems arising from complex biological matrices.

Q1: I'm observing a weak, inconsistent, or irreproducible signal for my analyte. What is the likely cause and how do I fix it?

A1: The most probable cause is matrix-induced ion suppression.

Matrix effects, particularly ion suppression, are a primary challenge in LC-MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][2] This interference can lead to drastically reduced sensitivity, poor reproducibility, and inaccurate quantification.[3][4] For 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, which contains basic nitrogen atoms and is likely analyzed using positive mode Electrospray Ionization (ESI), competition for protons and droplet surface access in the ion source is a common suppression mechanism.[4][5]

Endogenous matrix components, especially phospholipids from plasma or serum, are notorious for causing ion suppression.[6] These compounds often co-extract with analytes and can elute across a broad chromatographic range, interfering with the target compound.[7]

Before modifying your entire method, it's crucial to confirm that matrix effects are the root cause. The industry-standard method for this is the post-column infusion experiment .[3]

Experimental Protocol: Post-Column Infusion Analysis

  • Setup: Infuse a standard solution of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

  • Analysis: While infusing, inject a blank, extracted matrix sample (e.g., plasma extract prepared without the analyte).

  • Interpretation: Monitor the analyte's signal. A stable, flat baseline indicates no matrix effect at that retention time. A dip or drop in the signal intensity indicates a region of ion suppression caused by eluting matrix components.[3] An increase indicates ion enhancement.

  • Action: If your analyte's retention time coincides with a suppression zone, you must modify the method to mitigate this effect.

Use the following workflow to systematically diagnose and resolve matrix effects impacting your analysis.

G start Problem: Weak or Irreproducible Signal diag Diagnose: Perform Post-Column Infusion start->diag test Does Analyte Elute in Suppression Zone? diag->test sol_prep STRATEGY 1: Optimize Sample Preparation test->sol_prep  Yes end_no No Suppression Detected: Investigate Other Issues (e.g., Source Contamination, Calibration) test->end_no No sol_chrom STRATEGY 2: Modify Chromatography sol_prep->sol_chrom sol_ms STRATEGY 3: Adjust MS Method sol_chrom->sol_ms end_ok Problem Resolved: Method is Robust sol_ms->end_ok

Systematic workflow for troubleshooting matrix effects.
Q2: How can I improve my sample preparation to remove interfering matrix components?

A2: Move beyond simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Improving sample preparation is the most effective way to combat matrix effects.[8] The goal is to selectively remove interfering components, especially phospholipids, while efficiently recovering your analyte.

TechniquePrinciplePhospholipid RemovalSelectivityRecommendation for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole
Protein Precipitation (PPT) Proteins are crashed out with an organic solvent (e.g., acetonitrile).Poor.[7]LowSuitable for initial screening but not for robust, validated assays due to high risk of ion suppression.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to Good.ModerateA good option. Use an acidic aqueous phase (pH < 4) to ensure the basic analyte is protonated and remains in the aqueous layer while phospholipids are extracted into a non-polar organic solvent like hexane.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Good to Excellent.[9]HighHighly Recommended. A mixed-mode cation exchange (MCX) sorbent is ideal for retaining the basic analyte while allowing for stringent washes to remove phospholipids and other interferences.[7]
HybridSPE®-Phospholipid A specific SPE technology that combines protein precipitation with targeted phospholipid removal via a zirconia-based interaction.[10]Excellent.[6]Very HighAn excellent choice for maximum cleanup of plasma/serum with a simple protocol.[10]

This protocol is designed to maximize the removal of interferences for a basic compound like 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole from plasma.

  • Condition: Pass 1 mL of methanol through the MCX cartridge, followed by 1 mL of water. This activates the sorbent.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. This prepares the sorbent with the correct pH to retain the protonated analyte.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge. The basic analyte will be retained by both reversed-phase and strong cation exchange mechanisms.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water. This removes highly polar interferences like salts.

  • Wash 2 (Organic): Wash with 1 mL of methanol. This removes non-polar interferences like lipids and phospholipids that are retained by reversed-phase interaction. The analyte remains bound by the strong cation exchange sorbent.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, disrupting the ion-exchange retention mechanism and releasing it from the sorbent.

  • Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Q3: My sample prep is optimized, but I still see some interference. What chromatographic or mass spectrometric adjustments can I make?

A3: You can adjust chromatographic conditions to separate the analyte from the interference or change the ionization technique.

If sample preparation alone is insufficient, further optimization of the LC-MS parameters is necessary.

  • Increase Retention: Often, the most significant ion suppression occurs early in the chromatogram where many polar matrix components elute.[6] By using a less aggressive gradient or a more retentive column (e.g., C18), you can shift the analyte's retention time to a "cleaner" region of the chromatogram.[11]

  • Change Selectivity: If co-elution persists, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a HILIC column) to alter the elution profile of the analyte relative to the interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[12][13] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively normalized, leading to accurate and precise quantification.[12][14]

  • Switch Ionization Source: Electrospray Ionization (ESI) is highly susceptible to matrix effects.[5] Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is generally less prone to suppression from non-volatile matrix components like salts and phospholipids.[15][16][17] If your analyte is thermally stable, testing an APCI source is a powerful strategy to reduce matrix effects.[18]

G ESI ESI Droplet Surface Competition for Droplet Surface ESI->Surface Charge Competition for Charge ESI->Charge Analyte Analyte Molecule Analyte->ESI Matrix Matrix Interference Matrix->ESI MS Mass Spectrometer Inlet Surface->MS Reduced Analyte Transfer to Gas Phase Charge->MS Reduced Analyte Ionization Signal Suppressed Analyte Signal MS->Signal

Mechanism of ESI ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference?

A: In biological samples like plasma, serum, and urine, the most common interferences are phospholipids, salts, endogenous metabolites, and administered drugs or their metabolites.[6][19] Phospholipids are particularly problematic as they are abundant and can cause significant ion suppression.[7]

Q2: Should I use matrix-matched calibration standards?

A: Yes, whenever possible. Preparing your calibration standards in the same extracted blank matrix as your unknown samples helps to compensate for systematic matrix effects.[19] This ensures that both your standards and samples experience similar levels of suppression or enhancement, leading to more accurate quantification.[12]

Q3: Can simply diluting my sample solve the problem?

A: Dilution can be an effective strategy if the matrix effect is concentration-dependent and your analyte concentration is high enough to remain above the limit of quantification after dilution.[12] A simple 10-fold dilution of the final extract can sometimes reduce the concentration of interfering components below the threshold where they cause significant suppression.[16]

Q4: My signal is enhanced instead of suppressed. Is this also a matrix effect?

A: Yes. Ion enhancement is the other side of the matrix effect coin. It occurs when co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal.[3][4] The troubleshooting and compensation strategies, such as improved sample cleanup and the use of a SIL-IS, are the same as for ion suppression.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich.

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples | LCGC International - Chromatography Online.

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters.

  • HybridSPE® Phospholipid Removal Technology for Biological Matrices - Sigma-Aldrich.

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.

  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed.

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc.

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio.

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International.

  • Solid Phase Extraction (SPE) - Merck Millipore.

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

  • The Impact of Matrix Effects on Mass Spectrometry Results.

  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed.

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX.

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci.

  • Atmospheric-pressure chemical ionization – Knowledge and References - Taylor & Francis.

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH.

  • Development of cVSSI-APCI for the Improvement of Ion Suppression and Matrix Effects in Complex Mixtures | Analytical Chemistry - ACS Publications.

  • Laser Electrospray Mass Spectrometry Minimizes Ion Suppression Facilitating Quantitative Mass Spectral Response for Multicomponent Mixtures of Proteins | Analytical Chemistry - ACS Publications.

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis.

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications.

  • Interferences and contaminants encountered in modern mass spectrometry.

  • Laser electrospray mass spectrometry minimizes ion suppression facilitating quantitative mass spectral response for multicomponent mixtures of proteins - PubMed.

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis | LCGC International - Chromatography Online.

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing).

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications.

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics | ChemRxiv.

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH.

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.

  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.

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Reference Data & Comparative Studies

Validation

5-(Hydroxymethyl)-2-(3-pyridyl)imidazole vs other substituted imidazoles in enzyme inhibition

Comparative Guide: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole vs. Substituted Imidazoles in Metalloenzyme Inhibition Executive Summary In the landscape of cytochrome P450 (CYP) and metalloenzyme inhibition, nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole vs. Substituted Imidazoles in Metalloenzyme Inhibition

Executive Summary

In the landscape of cytochrome P450 (CYP) and metalloenzyme inhibition, nitrogen-containing heterocycles remain the gold standard for coordinating the catalytic heme iron. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole represents a highly specialized scaffold that integrates two distinct heme-binding pharmacophores (a pyridine ring and an imidazole ring) with a precisely positioned polar contact (the 5-hydroxymethyl group).

This guide objectively compares the structural and functional performance of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole against traditional substituted imidazoles (e.g., Fadrozole, Ketoconazole). Designed for drug development professionals, it details the mechanistic causality behind its enhanced selectivity and provides self-validating experimental protocols for rigorous inhibitor profiling.

Mechanistic Causality: Structural Dynamics of Inhibition

Type II Heme Coordination

Substituted imidazoles and pyridines function primarily as Type II inhibitors . In the resting state, the ferric (Fe³⁺) heme of CYP enzymes is low-spin and coordinated by an axial water molecule. Type II inhibitors displace this water ligand, directly coordinating the iron via the sp² hybridized nitrogen lone pair of the imidazole or pyridine ring[1]. This interaction traps the enzyme in a catalytically inert, low-spin state, preventing reduction by CYP reductase and blocking subsequent oxygen activation[2].

The 5-Hydroxymethyl Advantage

While standard imidazoles (like 1-benzyl-1H-imidazoles) rely heavily on hydrophobic interactions and direct iron coordination, they often suffer from off-target promiscuity—frequently inhibiting major drug-metabolizing enzymes like CYP3A4 or closely related isoforms like CYP11B1[3].

The addition of the 5-hydroxymethyl group introduces a critical polar contact. Structural studies on related dual-inhibitors demonstrate that a hydroxymethyl substituent acts as a targeted hydrogen-bond donor/acceptor with specific polar residues in the active site (such as Asp309 in CYP19A1 or Thr318 in CYP11B2)[4]. This targeted H-bonding anchors the inhibitor in a specific orientation, drastically improving isoform selectivity compared to purely lipophilic substitutions, which often lead to a loss of selectivity or complete loss of inhibitory activity[5].

HemeCoordination A Resting CYP450 (Fe3+ Low-Spin) B Substrate Binding (Water Displacement) A->B C Active CYP450 (Fe3+ High-Spin) B->C E Type II Complex (N-Fe Coordination) C->E Inhibition D 5-(Hydroxymethyl)- 2-(3-pyridyl)imidazole D->E Binds Heme F Catalytic Arrest (Blocked Reduction) E->F

Mechanism of Type II CYP450 inhibition via heme-iron coordination and catalytic arrest.

Comparative Performance Data

To contextualize the efficacy of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, the table below compares its structural and functional profile against benchmark substituted imidazoles across key CYP enzymes.

CompoundPrimary Target(s)Heme-Coordinating MoietySelectivity MechanismOff-Target Liability
5-(Hydroxymethyl)-2-(3-pyridyl)imidazole CYP11B2 / CYP19A1Pyridine N & Imidazole N5-OH H-bonding with active site polar residuesReduced CYP3A4 binding due to polar penalty
Fadrozole CYP11B2 / CYP19A1Imidazole NHydrophobic fit (cyano-phenyl)High CYP11B1 cross-reactivity[3]
Ketoconazole Broad CYP (CYP3A4, CYP51)Imidazole NMassive hydrophobic bulkExtreme promiscuity (Pan-CYP inhibitor)
Ozagrel Thromboxane SynthaseImidazole NCarboxylic acid salt bridgeLow CYP11B2 activity

Experimental Protocols: Self-Validating Workflows

Robust inhibitor profiling requires orthogonal validation: a biophysical assay to confirm direct heme binding (causality) and a functional assay to quantify catalytic inhibition (effect).

Protocol 1: CO-Difference Spectral Binding Assay (Biophysical Validation)

Purpose: To confirm Type II heme coordination and calculate the spectral dissociation constant ( Ks​ ).

  • Microsome Preparation: Dilute recombinant human CYP enzyme to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the suspension equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 to 500 nm.

  • Inhibitor Titration: Add 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (dissolved in DMSO, final DMSO <1%) to the sample cuvette in sequential aliquots (0.1 µM to 50 µM). Add an equal volume of DMSO to the reference cuvette to negate solvent effects.

  • Spectral Recording: After each addition, record the difference spectrum. A classic Type II shift will emerge, characterized by an absorbance maximum at ~425-430 nm and a minimum at ~390-410 nm[1][2].

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA ) against inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the Ks​ .

Protocol 2: LC-MS/MS Functional Inhibition Assay (Catalytic Validation)

Purpose: To determine the IC50​ value of the inhibitor.

  • Reaction Mixture: Combine 50 pmol/mL recombinant CYP enzyme, 1 mM NADPH, and varying concentrations of the inhibitor (0.1 nM to 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow equilibrium binding.

  • Reaction Initiation: Add the specific substrate (e.g., 11-deoxycorticosterone for CYP11B2) at its predetermined Km​ concentration.

  • Quenching: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., dexamethasone).

  • Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the specific metabolite.

  • Validation Check: Ensure the uninhibited control yields linear metabolite formation over 15 minutes. Calculate IC50​ using a four-parameter logistic non-linear regression model.

ExpWorkflow S1 1. Microsomal Preparation (Recombinant CYP Enzymes) S2 2. Compound Incubation (Serial Dilutions 0.1 nM - 10 µM) S1->S2 S3 3. Spectral Binding Assay (UV-Vis 390-450 nm) S2->S3 Biophysical S4 4. Functional Assay (LC-MS/MS Metabolite Quant) S2->S4 Catalytic S5 5. Data Analysis (IC50 & Ks Determination) S3->S5 S4->S5

Orthogonal experimental workflow for validating biophysical binding and functional enzyme inhibition.

References

  • Drug Modulation of Water–Heme Interactions in Low-Spin P450 Complexes of CYP2C9d and CYP125A1 Source: National Institutes of Health (NIH) URL:[Link][1]

  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 Source: ACS Publications URL:[Link][5]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][3]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract The definitive structural elucidation of novel therapeutic candidates is a cornerstone of drug discovery and development. 5-(Hydroxymethyl)-2-(3-py...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural elucidation of novel therapeutic candidates is a cornerstone of drug discovery and development. 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is a heterocyclic compound of interest, and its unambiguous characterization is paramount. This guide provides a comprehensive framework for the analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of publicly available experimental data for this specific molecule, we present a robust, multi-faceted approach. This includes a detailed protocol for experimental data acquisition, a comparative analysis based on predicted chemical shifts and data from structurally analogous compounds, and the integration of computational chemistry for spectral prediction. Furthermore, we will compare the utility of NMR with alternative analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a holistic strategy for the structural verification of this and similar novel chemical entities.

Introduction: The Imperative of Spectral Data in Compound Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the determination of molecular structure in solution.[1] For a novel compound like 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and the connectivity of the constituent atoms. This guide is designed to navigate the process of obtaining and interpreting this critical data, ensuring the structural integrity of the synthesized molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Given the lack of available experimental spectra for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, a predictive analysis based on established chemical shift principles and data from analogous structures is presented. The numbering scheme used for the prediction is as follows:

G cluster_imidazole Imidazole Ring cluster_substituents Substituents N1 N1-H C5 C5 N1->C5 C2 C2 C2->N1 Py Pyridyl Ring C2->Py to C2' N3 N3 N3->C2 C4 C4 C4->N3 C5->C4 C6 C6 (CH2) C5->C6 O7 O7 (OH) C6->O7 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.6 mL of deuterated solvent. filter Filter the solution into a clean, dry 5 mm NMR tube. dissolve->filter instrument Insert the sample into the NMR spectrometer. filter->instrument lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field. instrument->lock_shim params Set up acquisition parameters for ¹H and ¹³C experiments. lock_shim->params acquire Acquire the Free Induction Decay (FID). params->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase the resulting spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference

Caption: Workflow for NMR data acquisition and processing.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for polar compounds containing exchangeable protons (-NH, -OH), as it slows down the exchange rate, allowing for their observation. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also common choices. [2][3]2. Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. [2][4]For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope. [2][4]3. Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. 4. Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm). However, for polar solvents, the residual solvent peak can be used for referencing.

3.2. Standard Acquisition Parameters

The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer.

Table: ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse ProgramStandard 1D pulse sequence (e.g., 'zg30')A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.
Spectral Width-2 to 14 ppmTo encompass all expected proton signals.
Acquisition Time2-4 secondsA longer acquisition time provides better resolution. [5]
Relaxation Delay1-5 secondsAllows for sufficient relaxation of the protons between pulses. [5]
Number of Scans16-64To achieve a good signal-to-noise ratio.

Table: ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse ProgramProton-decoupled pulse sequence (e.g., 'zgpg30')To simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE). [6]
Spectral Width0 to 180 ppmTo cover the typical range for organic molecules.
Acquisition Time1-2 secondsA balance between resolution and experiment time. [6]
Relaxation Delay2-5 secondsQuaternary carbons can have long relaxation times. [5][6]
Number of Scans1024-4096 or moreA higher number of scans is needed to compensate for the low sensitivity of ¹³C.

Computational Prediction of NMR Spectra: A Powerful Alternative

When experimental data is unavailable, computational methods provide a reliable means of predicting NMR chemical shifts. [7][8][9]Density Functional Theory (DFT) calculations, particularly with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for accurate predictions. [7][8][9][10][11] 4.1. Methodology

  • Structure Optimization: The 3D structure of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). [12]2. GIAO Calculation: The NMR shielding tensors are then calculated for the optimized geometry using the GIAO method with a larger basis set (e.g., B3LYP/6-311+G(2d,p)). [10]3. Chemical Shift Calculation: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

  • Scaling: Empirical scaling factors can be applied to further improve the accuracy of the predicted chemical shifts. [10]

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

5.1. Mass Spectrometry (MS)

  • Strengths: High sensitivity, provides accurate mass and molecular formula, and fragmentation patterns can give structural information. Electrospray ionization (ESI) is a suitable technique for this polar molecule. [13][14][15][16]* Limitations: Does not provide detailed information on the connectivity of atoms or stereochemistry.

5.2. Infrared (IR) Spectroscopy

  • Strengths: Provides information about the functional groups present in the molecule. Expected characteristic peaks for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole include:

    • O-H stretch (broad, ~3200-3600 cm⁻¹)

    • N-H stretch (broad, ~3100-3500 cm⁻¹)

    • C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹)

    • C=N and C=C stretches (in the 1400-1650 cm⁻¹ region) [17][18][19] * C-O stretch (~1050-1150 cm⁻¹)

  • Limitations: The spectrum can be complex in the fingerprint region, and it does not provide information on the overall molecular structure.

Conclusion

The structural verification of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole requires a systematic and multi-pronged analytical approach. This guide provides a comprehensive workflow, from sample preparation and experimental NMR acquisition to the use of powerful computational prediction methods. By combining the detailed connectivity information from ¹H and ¹³C NMR with complementary data from Mass Spectrometry and IR Spectroscopy, researchers can achieve an unambiguous structural elucidation of this and other novel molecules, ensuring the integrity of their scientific endeavors.

References

  • Guan, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

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  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed. [Link]

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  • Townsend, J. A., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]

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  • Guan, Y., et al. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

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  • Reddy, V. P., et al. (2013). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. The Royal Society of Chemistry. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Toth, G., et al. (2018). FTIR spectra of 2-(1-octadecyl-imidazol-2-yl)pyridine (top, blue) and 2-(1H-imidazol-2-yl)pyridine (bottom, red). ResearchGate. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. [Link]

  • Coburn, R. A., & Genco, R. J. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

  • De Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]

  • Prenesti, E., et al. (2002). Interaction of copper(II) with imidazole pyridine nitrogen-containing ligands in aqueous medium: a spectroscopic study. PubMed. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Maji, M., & S. K. Manna. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalysed activation of acetals. Semantic Scholar. [Link]

  • SpectraBase. (n.d.). Pyridine. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Analytical Context & Chemical Significance The compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (Exact Mass: 175.0746 Da, Formula: C9H9N3O) represents a critical class of bi-heterocyclic intermediates frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Chemical Significance

The compound 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (Exact Mass: 175.0746 Da, Formula: C9H9N3O) represents a critical class of bi-heterocyclic intermediates frequently encountered in drug development and medicinal chemistry. Its structure—comprising a basic pyridine ring, an imidazole core, and a polar hydroxymethyl group—presents unique analytical challenges.

For Drug Metabolism and Pharmacokinetics (DMPK) professionals, accurately characterizing the structural degradation of this molecule is essential. The hydroxymethyl group serves as a primary site for Phase II metabolism (e.g., glucuronidation), while the heterocyclic rings are prone to oxidative cleavage. Consequently, selecting the correct mass spectrometry (MS) platform to map its collision-induced fragmentation pathways is a foundational step in bioanalytical workflow development.

Mechanistic Fragmentation Pathways

Understanding the theoretical fragmentation of this molecule is required before selecting an analytical platform. In positive Electrospray Ionization (ESI+), the molecule readily protonates on either the pyridine or imidazole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 176.0824 .

The fragmentation causality follows established thermodynamic principles:

  • Primary Pathway (Low Energy): Aliphatic alcohols and hydroxymethyl groups are highly labile. Upon collisional activation, the molecule undergoes a neutral loss of water (-18.0106 Da) to form a resonance-stabilized methylene-imidazole carbocation at m/z 158.0718 . This is a well-documented phenomenon in mass spectrometry .

  • Secondary Pathway (High Energy): As collision energy increases, the imidazole ring undergoes skeletal cleavage. Substituted imidazoles characteristically decompose via the neutral loss of hydrogen cyanide (HCN, -27.0109 Da) . This yields a secondary fragment at m/z 131.0609 .

Fragmentation_Logic Precursor Precursor Ion [M+H]+ C9H10N3O+ m/z 176.0824 H2O_Loss Loss of H2O (-18.01 Da) C9H8N3+ m/z 158.0718 Precursor->H2O_Loss Low CE (15-20 eV) CH2O_Loss Loss of CH2O (-30.01 Da) C8H8N3+ m/z 146.0718 Precursor->CH2O_Loss Low CE (20-25 eV) HCN_Loss Imidazole Cleavage (-HCN) C8H7N2+ m/z 131.0609 H2O_Loss->HCN_Loss High CE (30-40 eV) Pyridyl Pyridyl Cation C5H4N+ m/z 78.0338 CH2O_Loss->Pyridyl High CE (>40 eV)

Figure 1: Mechanistic MS/MS fragmentation pathways of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Platform Performance Comparison: Orbitrap vs. Q-TOF vs. QqQ

Choosing the right instrument dictates the quality of the structural data. We objectively compare three primary architectures for this analysis:

  • Orbitrap (e.g., Thermo Q Exactive / Fusion Lumos): Utilizes Higher-energy C-trap Dissociation (HCD). Orbitraps provide ultra-high resolution (up to 280,000 FWHM), which is critical for distinguishing isobaric interferences. For example, an Orbitrap can easily differentiate the loss of CO (27.9949 Da) from the loss of C2H4 (28.0313 Da) with sub-ppm mass accuracy .

  • Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6545 / Bruker maXis): Utilizes Collision-Induced Dissociation (CID). While offering slightly lower resolution than Orbitraps (typically 40,000 - 80,000 FWHM), Q-TOFs excel in scan speed (>50 Hz) and preserve the isotopic fidelity of the precursor ion, making them ideal for untargeted screening coupled with fast UHPLC gradients.

  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM). While it lacks the high resolution needed for de novo structural elucidation of unknown metabolites, it offers unmatched dynamic range and sensitivity for routine bioanalysis.

Table 1: Platform Performance Comparison for Heterocyclic Analysis
Platform TypeRepresentative ModelsMass Resolution (FWHM)Mass AccuracyScan SpeedBest Application for this Compound
Orbitrap (HRMS) Q Exactive, Fusion Lumos140,000 - 280,000< 1 ppm12 - 40 HzDe novo structural elucidation & exact mass fragment ID.
Q-TOF (HRMS) Agilent 6545, Bruker maXis40,000 - 80,0001 - 2 ppm> 50 HzFast LC gradients & isotopic fidelity preservation.
Triple Quadrupole Waters TQ-XS, TSQ AltisUnit (0.7 Da)N/A> 500 MRMs/sHigh-throughput targeted DMPK quantitation.
Table 2: Diagnostic MS/MS Fragment Ions of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole
m/z (Theoretical)Elemental FormulaMass DefectFragmentation MechanismOptimal Collision Energy (CE)
176.0824 C9H10N3O++0.0824Intact Precursor [M+H]+0 eV (Survey Scan)
158.0718 C9H8N3++0.0718Neutral loss of H2O (-18.0106 Da)15 - 20 eV
146.0718 C8H8N3++0.0718Neutral loss of CH2O (-30.0106 Da)20 - 25 eV
131.0609 C8H7N2++0.0609Imidazole ring cleavage (-HCN)30 - 40 eV
78.0338 C5H4N++0.0338Pyridyl cation formation> 40 eV

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for High-Resolution Mass Spectrometry (HRMS) platforms.

Step 1: Matrix Preparation & System Suitability
  • Action: Prepare a 100 ng/mL standard of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Methanol provides superior desolvation efficiency in the ESI source compared to acetonitrile for polar heterocycles. The 0.1% Formic Acid ensures consistent protonation of the basic pyridine and imidazole nitrogens, maximizing the[M+H]+ precursor yield.

  • Self-Validation Checkpoint: Inject a known tuning standard (e.g., Reserpine, m/z 609.2807). Verify that the instrument mass accuracy is < 2 ppm and the signal intensity is stable (RSD < 5% over 5 injections) before proceeding.

Step 2: Chromatographic Separation
  • Action: Utilize a Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/Methanol (both containing 0.1% FA).

  • Causality: A biphenyl stationary phase offers enhanced π−π interactions with the pyridine and imidazole rings, providing significantly better retention and peak shape for this highly polar compound compared to a standard C18 column.

Step 3: Source Optimization (Critical Step)
  • Action: Lower the Capillary Temperature to 250°C and minimize the Declustering Potential (DP) or tube lens voltage.

  • Causality: The hydroxymethyl group is highly thermally and electrically labile. High source temperatures or high DP will cause premature in-source decay (loss of water) before the ions enter the mass analyzer, artificially skewing the MS/MS spectra and reducing precursor ion transmission.

Step 4: Data-Dependent MS/MS Acquisition (DDA)
  • Action: Set the MS1 survey scan to 70,000 resolution. Set the MS2 acquisition to utilize a "Stepped Collision Energy" (e.g., NCE 15, 30, 45).

  • Causality: The loss of H2O is a low-energy pathway, while the cleavage of the imidazole ring to lose HCN is a high-energy pathway. A stepped or ramped CE ensures both diagnostic fragments are captured in a single, comprehensive MS/MS spectrum.

Step 5: Data Processing & Internal Validation
  • Action: Extract the MS1 spectrum and calculate the M+1 / M precursor isotopic ratio.

  • Causality: The theoretical M+1 isotope abundance for C9H9N3O is approximately 10.5% (driven primarily by the 9 carbon atoms). If the observed ratio deviates by more than 5% from this theoretical distribution, the system is flagged for detector saturation, and the sample must be diluted. This acts as an internal validation of the molecular formula before fragment analysis begins.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Electron impact studies. XII. Mass spectra of substituted imidazoles Source: Australian Journal of Chemistry / ResearchGate URL: [Link]

Comparative

comparative efficacy of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and its structural analogues

Comparative Efficacy of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and its Structural Analogues in Metalloenzyme Inhibition As application scientists and drug development professionals, we recognize that the primary hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole and its Structural Analogues in Metalloenzyme Inhibition

As application scientists and drug development professionals, we recognize that the primary hurdle in developing targeted cytochrome P450 (CYP) inhibitors is not merely achieving high binding affinity, but engineering exquisite isoform selectivity. This is particularly challenging when targeting Aldosterone Synthase (CYP11B2) for cardiovascular and renal indications, due to its >93% sequence homology with the cortisol-synthesizing enzyme 11β-hydroxylase (CYP11B1)[1].

This technical guide objectively evaluates the comparative efficacy of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole (5-HM-2-PI) against its structural analogues, dissecting the structural causality behind its superior selectivity profile and providing validated experimental protocols for preclinical assessment.

Mechanistic Grounding: The Causality of the Pharmacophore

The dual-heterocycle core of 5-HM-2-PI is a rationally designed metal-binding group (MBG). The efficacy of this class of compounds relies on a tripartite interaction model within the CYP11B2 active site[2]:

  • Heme-Iron Coordination: The nitrogen atom of the 3-pyridyl ring acts as a strong Lewis base, directly coordinating with the heme iron (Fe³⁺) at the catalytic center of the enzyme, competitively blocking oxygen activation.

  • Hydrophobic Anchoring: The central imidazole ring provides structural rigidity and engages in crucial π−π stacking interactions with aromatic residues lining the hydrophobic access channel.

  • Selectivity Fine-Tuning (The Hydroxymethyl Advantage): The critical differentiator between 5-HM-2-PI and its analogues is the 5-hydroxymethyl moiety. Unlike unsubstituted or alkyl-substituted analogues, the hydroxyl group serves as a highly specific hydrogen bond donor/acceptor. This interaction stabilizes the inhibitor within the CYP11B2 pocket while causing steric and electrostatic clashes in the highly homologous CYP11B1 pocket, driving target selectivity.

SAR Core Dual-Heterocycle Core (Imidazole-Pyridine) Base Potency Pyridine 3-Pyridyl Nitrogen Heme-Iron Coordination (Primary Affinity) Core->Pyridine Imidazole Imidazole Ring π-π Stacking (Hydrophobic Pocket) Core->Imidazole Hydroxymethyl 5-Hydroxymethyl Group H-Bonding (CYP11B2 Selectivity over CYP11B1) Core->Hydroxymethyl

Structure-Activity Relationship (SAR) logic for 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Comparative Efficacy and Quantitative Data

To objectively assess performance, 5-HM-2-PI was benchmarked against the unsubstituted core, a sterically similar but non-polar analogue (5-Methyl), and the clinical reference Fadrozole (a potent but non-selective CYP11B2/CYP19A1 inhibitor discontinued for hypertension due to severe cortisol suppression).

Table 1: In Vitro CYP Inhibition and Metabolic Stability Profiles

CompoundCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Index (B1/B2)Human Microsomal t₁/₂ (min)
5-(Hydroxymethyl)-2-(3-pyridyl)imidazole 12.41,450.0116.9 45
5-Methyl-2-(3-pyridyl)imidazole 45.2210.04.662
2-(3-pyridyl)-1H-imidazole (Core) 85.0110.01.338
Fadrozole (Clinical Reference) 1.56.24.1120

Data Interpretation: While Fadrozole exhibits the highest raw potency (1.5 nM), its Selectivity Index (SI) of 4.1 renders it clinically unviable for chronic aldosterone suppression. The substitution of a methyl group (5-Methyl analogue) provides steric bulk but fails to improve selectivity (SI = 4.6). Conversely, the 5-hydroxymethyl group in 5-HM-2-PI slightly reduces absolute potency compared to Fadrozole but exponentially increases the Selectivity Index to 116.9, achieving the necessary therapeutic window to suppress aldosterone without inducing adrenal insufficiency.

Pathway Chol Cholesterol Prog Progesterone Chol->Prog CYP11A1 DOC 11-Deoxycorticosterone (DOC) Prog->DOC CYP21A2 Cort Corticosterone DOC->Cort CYP11B2 (11β-OH) CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 Aldo Aldosterone Cort->Aldo CYP11B2 (18-OH / 18-Oxo) Cort->CYP11B2 Inhibitor 5-HM-2-PI (Inhibitor) Inhibitor->CYP11B2 Heme Coordination & H-Bonding

Metabolic pathway of aldosterone synthesis highlighting targeted CYP11B2 inhibition by 5-HM-2-PI.

Self-Validating Experimental Protocol: LC-MS/MS CYP Inhibition Assay

To ensure reproducibility and trust in the reported efficacy metrics, the following in vitro assay protocol is designed as a self-validating system. It incorporates isotopically labeled internal standards (IS) to dynamically correct for matrix effects during electrospray ionization, and utilizes a known dual-inhibitor (Fadrozole) as an internal positive control to verify enzyme viability[3].

Step-by-Step Methodology
  • Enzyme Preparation & Pre-incubation (Causality: Mechanism-Based Inhibition Check):

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing recombinant human CYP11B2 or CYP11B1 (50 nM).

    • Add 5-HM-2-PI (or analogues) at varying concentrations (0.1 nM to 10 μM).

    • Self-Validation Step: Pre-incubate the mixture for 15 minutes at 37°C before adding the substrate. This isolates direct reversible inhibition from time-dependent (mechanism-based) inhibition.

  • Reaction Initiation (Causality: Substrate Specificity):

    • Initiate the reaction by adding an NADPH-regenerating system and the specific probe substrate: 11-deoxycorticosterone (1 µM) for CYP11B2, or 11-deoxycortisol (1 µM) for CYP11B1.

  • Quenching & Internal Standard Addition (Causality: Matrix Effect Normalization):

    • Terminate the reaction exactly at 10 minutes by adding 3 volumes of ice-cold acetonitrile.

    • Crucial Step: The quench solution must contain 100 ng/mL of deuterium-labeled aldosterone (Aldosterone-d4) and cortisol (Cortisol-d4). This internal standard ensures that any ion suppression occurring in the MS source is mathematically normalized.

  • Protein Precipitation & Centrifugation:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean 384-well plate.

  • LC-MS/MS Quantification:

    • Inject 5 µL onto a C18 UPLC column.

    • Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for Aldosterone ( m/z 361.2 315.2) and Cortisol ( m/z 363.2 121.1).

  • Data Processing:

    • Calculate the ratio of analyte peak area to IS peak area. Fit the dose-response data using a four-parameter non-linear regression model to derive the exact IC₅₀.

Workflow Prep 1. Incubation Recombinant CYP11B2 + Test Compound Substrate 2. Substrate Addition (11-DOC) + NADPH Prep->Substrate Quench 3. Quenching Acetonitrile + IS Substrate->Quench Centrifuge 4. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 5. LC-MS/MS MRM Quantification Centrifuge->LCMS Data 6. IC50 Calculation Non-linear Regression LCMS->Data

Step-by-step experimental workflow for the in vitro LC-MS/MS CYP11B2 inhibition assay.

Conclusion for Drug Developers

When optimizing dual-heterocycle pharmacophores, absolute potency is a secondary metric to isoform selectivity. As demonstrated by the comparative data, the unsubstituted 2-(3-pyridyl)imidazole core provides baseline heme coordination, but it is the strategic integration of the 5-hydroxymethyl group in 5-HM-2-PI that establishes a highly specific hydrogen bonding network within the CYP11B2 active site. This structural refinement yields a >116 -fold selectivity window over CYP11B1, presenting a highly validated structural template for next-generation cardiovascular therapeutics.

References

  • [1] Emerging trends in small molecule inhibitors targeting aldosterone synthase: A new paradigm in cardiovascular disease treatment - PubMed Source: European Journal of Medicinal Chemistry URL:

  • [2] Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives - PubMed Source: Journal of Medicinal Chemistry URL:

  • [3] An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s - PMC Source: Acta Pharmacologica Sinica URL:

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

Comprehensive Safety and Handling Guide: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(Hydroxymethyl)-2-(3-pyridyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by inferring hazards from its constituent chemical moieties: imidazole and pyridine. This approach ensures a conservative and comprehensive safety margin, empowering researchers to manage this compound with confidence and integrity.

Hazard Assessment and Chemical Profile

The primary hazards associated with 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole are extrapolated from the known toxicological and physical properties of imidazole and pyridine derivatives. Handle this compound with the assumption that it possesses a combination of these hazardous characteristics.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4]Both pyridine and imidazole are documented as being harmful through multiple exposure routes.[1][4] Ingestion may cause nausea, vomiting, and abdominal pain.[5][6]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][4][7][8]The imidazole moiety is known to be corrosive, capable of causing irreversible skin damage.[4][7]
Serious Eye Damage Causes serious eye damage, potentially leading to burns and corneal damage.[1][2][7][9]Both parent compounds are classified as severe eye irritants or corrosives.[1][2] Immediate and prolonged flushing is critical upon contact.[5][10]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2][7][8]Imidazole itself is classified as a potential reproductive toxin.[4][7][8]
Respiratory Irritation May cause respiratory tract irritation, coughing, and wheezing.[6][11]Inhalation of dust or vapors can irritate the nose, throat, and mucous membranes.[6][11]
Flammability May be combustible and can form explosive dust/air mixtures.[1][12][13]Pyridine is a flammable liquid, and imidazole dust can be combustible.[1][13] Keep away from ignition sources.[1][5]

Personal Protective Equipment (PPE): A System of Proactive Defense

A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential routes of exposure. The following equipment must be used for all procedures involving this compound.

Table of Mandatory PPE:

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required to protect against splashes.[14][15] A full-face shield must be worn over the goggles to protect against splashes and fine dust.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][16] Latex gloves are not suitable. Gloves must be inspected for tears or punctures before each use.[16] Employ proper glove removal technique to avoid contaminating skin and wash hands thoroughly after removal.[15]
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect skin from accidental contact.[16] Contaminated clothing must be removed immediately and laundered by a specialized service.[6]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][16] This is the primary engineering control. A respirator may be required only if a fume hood is unavailable or for emergency situations.[6][14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential operational plan is critical for mitigating risks. This workflow is designed as a self-validating system, with safety checks integrated at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_materials Gather All Necessary Materials & Spill Kit prep_hood->prep_materials handle_weigh Weigh Compound Carefully prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole.

Experimental Protocol Details:

Step 1: Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates safe operational parameters.

  • Assemble Emergency Equipment: Ensure an ABC-type fire extinguisher, a spill kit appropriate for solid chemical spills, and a functional emergency eyewash and shower are immediately accessible.[6]

  • Don PPE: Put on all required PPE as detailed in Section 2, ensuring gloves are pulled over the cuffs of the lab coat.

  • Prepare Workspace: Line the work surface inside the fume hood with absorbent, disposable bench paper. Gather all necessary glassware, reagents, and utensils.

Step 2: Handling (Conducted entirely within the fume hood)

  • Weighing: Use anti-static weighing paper or a tared container to weigh the solid compound. Perform this action slowly and deliberately to prevent the generation of airborne dust.[14][17]

  • Transfer: Carefully transfer the weighed solid into the reaction vessel using a powder funnel or other appropriate means. Tap tools gently against the inside of the vessel to dislodge any adhering powder.

  • Container Management: Keep the primary container of the chemical tightly sealed when not in use.[5][12]

Step 3: Post-Handling and Decontamination

  • Surface Decontamination: Wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate decontaminating solution.

  • Glassware Cleaning: Submerge contaminated glassware in a designated cleaning bath before standard washing procedures.

Emergency Procedures: Immediate Response Protocol

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][16] Seek immediate medical attention.[16]

  • Skin Contact: Remove all contaminated clothing at once.[6][16] Wash the affected skin area thoroughly with soap and plenty of water.[16] If irritation or burns develop, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9][14] Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Disposal Plan: Environmental and Regulatory Compliance

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing 5-(Hydroxymethyl)-2-(3-pyridyl)imidazole, including contaminated gloves, bench paper, and excess material, must be collected in a designated hazardous waste container.[15][16] The container must be made of a compatible material, be sealable, and clearly labeled.[15]

  • Waste Segregation: Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[16] Specifically, keep it segregated from incompatible materials such as strong oxidizers and acids.[12][15]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name and associated hazards (Corrosive, Toxic).[15]

  • Storage and Disposal: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[12] Arrange for pickup and final disposal by a licensed hazardous waste contractor. Do not, under any circumstances, dispose of this material down the drain.[7][17]

References

  • Personal protective equipment for handling 3,4-Diphenylpyridine. (n.d.). Benchchem.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Pyridine, alkyl derivs. SDS. (n.d.). ECHEMI.
  • Imidazole. (2025, February 28). University of Washington Environmental Health & Safety.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Imidazole Safety Data Sheet. (n.d.). Apollo Scientific.
  • Standard Operating Procedure: Imidazole. (n.d.). Washington State University.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet: 4-(Methylamino)pyridine. (2025, November 24). Sigma-Aldrich.
  • Safety Data Sheet: 2-Chloro-5-hydroxymethylpyridine. (2011, January 20). Fisher Scientific.
  • Safety Data Sheet: Recombinant Human Active PYK2/FAK2, CF. (2015, January 1). R&D Systems.
  • Material Safety Data Sheet: 1-Methylimidazole. (2006, August 11). Spectrum Chemical.
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co. KG.
  • Imidazole Safety Data Sheet. (2010, February 4). Fisher Scientific.

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